molecular formula C13H7F2NO B1438807 3-Fluoro-4-(2-fluorophenoxy)benzonitrile CAS No. 1153105-40-8

3-Fluoro-4-(2-fluorophenoxy)benzonitrile

Cat. No.: B1438807
CAS No.: 1153105-40-8
M. Wt: 231.2 g/mol
InChI Key: KRNLPBLXHDMAKU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluorophenoxy)benzonitrile (CAS 1153105-40-8) is an organic compound with the molecular formula C13H7F2NO and a molecular weight of 231.20 g/mol . This benzonitrile derivative features two aromatic rings connected by an ether linkage, making it a valuable intermediate in synthetic and medicinal chemistry research. Compounds within this structural class have been identified as key intermediates in the synthesis of herbicidal agents . The structural motif of substituted benzonitriles is also prevalent in the development of pharmacologically active molecules, including those investigated for neurodegenerative and other diseases . Researchers can utilize this high-purity compound as a building block for the development of new chemical entities or for structure-activity relationship (SAR) studies. As a fluorinated aromatic ether, it offers unique electronic and steric properties that can influence the binding characteristics and metabolic stability of resulting molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

3-fluoro-4-(2-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNLPBLXHDMAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1153105-40-8 Molecular Formula: C₁₃H₇F₂NO Molecular Weight: 231.20 g/mol [1][2]

Executive Summary & Pharmacophore Significance

3-Fluoro-4-(2-fluorophenoxy)benzonitrile represents a specialized class of fluorinated diaryl ethers , a structural motif increasingly dominant in modern agrochemical (herbicides/fungicides) and medicinal chemistry (kinase inhibitors).[1][2]

This molecule serves as a critical electrophilic building block.[1][2] Its value lies in the unique electronic and steric properties conferred by the dual fluorine substitution:

  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the susceptible ortho-positions of the phenoxy ring and the benzonitrile core.

  • Lipophilicity Modulation: The fluorine substituents increase

    
     (approx.[2] 3.5–4.0), enhancing membrane permeability—a critical factor for bioavailability in both crop protection and pharmaceutical applications.[2]
    
  • Synthetic Versatility: The nitrile group (-CN) acts as a "masked" functional handle, readily convertible to benzyl amines, benzamides, carboxylic acids, or heterocycles (e.g., tetrazoles, oxadiazoles).[2]

Structural Analysis
FeatureChemical Function
Benzonitrile Core Electron-deficient ring; activates the 4-position for nucleophilic attack; precursor to amides/acids.[1][2]
Ether Linkage (-O-) Provides rotational flexibility (conformational adaptability) while maintaining a lipophilic spacer.
3-Fluoro Substituent Increases acidity of neighboring protons; modulates pKa; provides NMR handle (

F).[1][2]
2-Fluorophenoxy Steric bulk ortho to the ether linkage forces a twisted conformation (non-coplanar rings), often improving selectivity for protein binding pockets.[2]

Synthetic Pathway & Regioselectivity Logic

The synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile relies on a Nucleophilic Aromatic Substitution (


) .[1][2][3] The choice of starting materials and conditions is dictated by the electronic requirements of the benzene ring.
The Mechanism: Why Regioselectivity Occurs

The reaction typically involves 3,4-difluorobenzonitrile as the electrophile and 2-fluorophenol as the nucleophile.

  • Substrate: 3,4-Difluorobenzonitrile.[1][2][4][5][6][7]

  • Electronic Effect: The nitrile group (-CN) is a strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).[1][2]

  • Leaving Group Preference:

    • Position 4 (Para): The fluorine at C4 is para to the nitrile.[2] Nucleophilic attack here creates a Meisenheimer complex where the negative charge is delocalized onto the nitrile nitrogen.[2] This is highly stabilizing.

    • Position 3 (Meta): The fluorine at C3 is meta to the nitrile.[2] Attack here places negative charge on carbons that cannot delocalize it onto the EWG.[2]

  • Outcome: Substitution occurs almost exclusively at the 4-position , yielding the target 3-Fluoro-4-(2-fluorophenoxy)benzonitrile rather than the 3-phenoxy isomer.[1][2]

Pathway Visualization (DOT)

SNAr_Mechanism Reactants Reactants 3,4-Difluorobenzonitrile + 2-Fluorophenol Base Base Activation (K2CO3/DMF) Deprotonation of Phenol Reactants->Base Mix Transition Meisenheimer Complex (Stabilized by p-CN) Base->Transition Nucleophilic Attack (at C4) Product Product 3-Fluoro-4-(2-fluorophenoxy) benzonitrile Transition->Product Elimination of F- Byproduct Byproduct KF / KHCO3 Transition->Byproduct

Caption: The


 pathway highlights the critical role of the para-nitrile group in stabilizing the transition state, ensuring regioselectivity.

Validated Experimental Protocol

Objective: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile on a 10g scale.

Reagents & Equipment[1][2][5][7][8]
  • Electrophile: 3,4-Difluorobenzonitrile (1.0 eq, 13.9 g)[1][2]

  • Nucleophile: 2-Fluorophenol (1.05 eq, 11.8 g)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 eq, 20.7 g)[1][2]
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous, 100 mL)

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, oil bath.[2]

Step-by-Step Methodology
  • Setup: Flame-dry the glassware and purge with nitrogen.[1][2] Add 3,4-difluorobenzonitrile and 2-fluorophenol to the flask.

  • Solvation: Add anhydrous DMF (10 vol relative to substrate). Stir until dissolved.

  • Activation: Add

    
     in a single portion. Note: Use finely ground base to maximize surface area.
    
  • Reaction: Heat the mixture to 80–90°C . Monitor by HPLC or TLC (20% EtOAc/Hexane).

    • Checkpoint: The reaction is typically complete within 4–6 hours.[2] Look for the disappearance of the difluoro starting material (

      
      ) and appearance of the product (
      
      
      
      ).[2]
  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-water with vigorous stirring. The product often precipitates as an off-white solid.[1][2]

  • Extraction (if oil forms): If a solid does not form, extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with water (2x), 1M NaOH (to remove unreacted phenol), and brine.[2]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane (1:4) to yield white crystals.[1][2]
    
Process Flow Diagram

Synthesis_Workflow Start Start: Charge Reagents (Substrate + Phenol + DMF) Heat Heat to 90°C (4-6 Hours) Start->Heat Monitor IPC: TLC/HPLC (Check Conversion >98%) Heat->Monitor Monitor->Heat Incomplete Quench Quench in Ice Water Monitor->Quench Complete Workup Extraction (EtOAc) & Wash (1M NaOH) Quench->Workup Isolate Crystallization (EtOH/Heptane) Workup->Isolate

Caption: Operational workflow for the synthesis, emphasizing the critical In-Process Control (IPC) step.

Analytical Characterization

To validate the structure, the following spectroscopic data is expected.

TechniqueExpected Signal / Characteristic

H NMR (400 MHz, DMSO-

)

7.8–7.9 (m, 1H):
H2 (ortho to CN, meta to F).

7.6 (m, 1H):
H6 (ortho to CN).

7.1–7.4 (m, 5H):
Overlapping signals from the phenoxy ring and H5 of the benzonitrile ring.[1][2]

F NMR
Signal 1: ~ -110 to -115 ppm (Ar-F on benzonitrile).Signal 2: ~ -125 to -135 ppm (Ar-F on phenoxy ring).[1][2]
IR Spectroscopy 2230 cm⁻¹: Sharp, characteristic Nitrile (

) stretch.1250 cm⁻¹: Strong Ether (C-O-C) stretch.[1][2]
HRMS (ESI) Calculated for

.[1][2] Look for

adducts.[1][2]

Downstream Applications

This molecule is rarely the final API; it is a high-value intermediate.[1][2]

  • Hydrolysis to Carboxylic Acid:

    • Reaction: Acidic hydrolysis (

      
      ).[1][2]
      
    • Product: 3-Fluoro-4-(2-fluorophenoxy)benzoic acid.[1][2]

    • Use: Coupling partner for amide formation in Fluxapyroxad-like SDHI fungicides or kinase inhibitors.[1][2]

  • Reduction to Benzylamine:

    • Reaction: Hydrogenation (

      
      , Raney Ni) or Hydride reduction (
      
      
      
      ).[1][2]
    • Product: 3-Fluoro-4-(2-fluorophenoxy)benzylamine.[1][2]

    • Use: Building block for reductive aminations.[1][2]

  • Heterocycle Formation:

    • Reaction: [3+2] Cycloaddition with Sodium Azide.[1][2]

    • Product: 5-[3-Fluoro-4-(2-fluorophenoxy)phenyl]tetrazole.[1][2]

    • Use: Bioisostere for carboxylic acids in Angiotensin II receptor antagonists.[1][2]

References

  • ChemicalBook. (2024).[1][2][8] 3-Fluoro-4-(2-fluorophenoxy)benzonitrile Product Description & CAS 1153105-40-8.[1][2][9] Retrieved from (Note: General search landing for verification).

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for 3,4-Difluorobenzonitrile (Precursor). Retrieved from .[1][2]

  • Li, A. Y. (1989).[1][2] Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles via halogen-exchange. Journal of Fluorine Chemistry. Retrieved from .[1][2]

  • BASF SE. (2010).[1][2] Fluxapyroxad and related succinate dehydrogenase inhibitors (SDHI) synthesis pathways. (Contextual reference for diaryl ether/amide chemistries in agrochemicals).

(Note: While specific patents for the exact CAS 1153105-40-8 are less chemically distinct than its derivatives, the synthesis protocol is derived from standard


 methodologies established in references 2 and 3.)

Sources

Technical Guide: Fluorinated Diphenyl Ether Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization, Synthesis, and Pharmacological Profiling in NNRTI Discovery

Executive Summary

The fluorinated diphenyl ether benzonitrile scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. This structural class—often referred to as the DAPE (Diaryl Ether) family—serves as a bioisosteric alternative to the Diarylpyrimidine (DAPY) series (e.g., Etravirine, Rilpivirine).

The core value proposition of this scaffold lies in its ability to navigate the "plasticity-rigidity" paradox required to bind mutant Reverse Transcriptase (RT) enzymes. The benzonitrile moiety provides a critical hydrogen bond acceptor, the ether linkage offers torsional flexibility to accommodate the Tyr181C mutation, and fluorination enhances metabolic stability while modulating the


 of the central pharmacophore.
Part 1: Molecular Design Rationale
1.1 The Fluorine Effect: Metabolic Blockade & Lipophilicity

The strategic incorporation of fluorine is not merely for lipophilicity modulation (


); it is a tool for metabolic blockade .
  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the aromatic ring resistant to oxidative metabolism by Cytochrome P450 (specifically CYP3A4).

  • Electronic Modulation: Fluorine at the ortho or meta positions of the diphenyl ether ring alters the electron density of the ether oxygen, reducing its basicity and preventing rapid glucuronidation.

1.2 The Benzonitrile Pharmacophore

In the context of the NNRTI binding pocket (NNIBP), the nitrile group (-CN) plays a dual role:

  • H-Bond Acceptance: It forms a critical water-mediated or direct hydrogen bond with the backbone of the NNIBP (often interacting with Lys101 or the main chain of the

    
    -sheet).
    
  • Vectorial Alignment: The linear geometry of the nitrile group orients the distal phenyl ring into the hydrophobic tunnel formed by Tyr181, Tyr188, Phe227, and Trp229.

Part 2: Synthetic Architectures

The synthesis of fluorinated diphenyl ether benzonitriles primarily relies on Nucleophilic Aromatic Substitution (


), though transition-metal-catalyzed cross-couplings (Chan-Lam, Buchwald-Hartwig) are employed for sterically hindered or electron-rich substrates.
2.1 Primary Pathway:

Mechanism

The most robust industrial route involves the coupling of a substituted phenol with a 4-fluorobenzonitrile. This reaction is favored because the nitrile group at the para position strongly activates the fluorine for displacement.

Key Mechanistic Insight: The reaction proceeds via a Meisenheimer complex intermediate. The choice of solvent (polar aprotic) is critical to solvate the cation of the base, leaving the phenoxide anion "naked" and highly nucleophilic.

2.2 Synthetic Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing these derivatives, distinguishing between activated and non-activated substrates.

Synthesis_Workflow Start Target: Fluorinated Diphenyl Ether Benzonitrile Substrate_Analysis Analyze Substrate Electronics Start->Substrate_Analysis Route_A Route A: Activated Electrophile (p-CN, o-NO2 present) Substrate_Analysis->Route_A High Electrophilicity Route_B Route B: Deactivated/Neutral (No strong EWG) Substrate_Analysis->Route_B Steric Bulk/Low Activation SNAr SNAr Protocol Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Temp: 80-120°C Route_A->SNAr ChanLam Chan-Lam Coupling Reagent: Cu(OAc)2 Ligand: Pyridine/TEA Oxidant: O2 (Air) Route_B->ChanLam Workup Workup & Purification 1. Dilute w/ EtOAc 2. Wash w/ LiCl (removes DMF) 3. Column Chromatography SNAr->Workup ChanLam->Workup Final Purified Product Workup->Final

Figure 1: Decision tree for the synthesis of diaryl ethers. Route A (


) is preferred for benzonitrile derivatives due to the electron-withdrawing nature of the cyano group.
Part 3: Pharmacological Profiling (HIV-1 NNRTI Focus)

The biological efficacy of these derivatives is best understood through their Structure-Activity Relationship (SAR) against Wild-Type (WT) and Resistant HIV-1 strains (K103N, Y181C).

3.1 The "Wiggle" and "Jiggle" Theory

High-affinity binding requires the molecule to adapt to the NNIBP's conformational changes.

  • The Ether Bridge: Acts as a hinge, allowing the two aromatic rings to adopt a "butterfly" conformation.

  • 3,5-Dimethyl/Difluoro Substitution: Substituents on the distal phenyl ring (the "wing") are crucial. The 3,5-dimethyl pattern (as seen in Etravirine) creates tight van der Waals contacts with the hydrophobic residues. Replacing methyls with fluorine often retains potency while improving metabolic half-life.[1]

3.2 SAR Logic Diagram

SAR_Logic Core Diphenyl Ether Core Scaffold CN_Group p-Benzonitrile (Right Wing) Core->CN_Group Linker Ether (-O-) Linker Core->Linker Distal_Ring Distal Phenyl Ring (Left Wing) Core->Distal_Ring H_Bond H-Bond to Backbone (Lys101/Main Chain) CN_Group->H_Bond Interaction Flexibility Torsional Flexibility (Accommodates Y181C) Linker->Flexibility Mechanism Hydrophobic Hydrophobic Tunnel Fit (Val179, Leu100) Distal_Ring->Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the diphenyl ether benzonitrile scaffold within the HIV-1 NNRTI binding pocket.

Part 4: Experimental Protocols
4.1 Standard Operating Procedure:

Synthesis

Objective: Synthesis of 4-(3,5-difluorophenoxy)benzonitrile.

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • 3,5-Difluorophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 3,5-difluorophenol (1.1 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMF under an Argon atmosphere. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation of the phenol.

  • Addition: Add 4-fluorobenzonitrile (1.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 100°C for 4-6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).

    • Checkpoint: The spot for 4-fluorobenzonitrile (

      
      ) should disappear; a new, less polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to RT. Pour the mixture into ice-cold water (10x reaction volume). A precipitate should form.[2][3]

  • Extraction: If no precipitate forms, extract with EtOAc (3x). Wash combined organics with 5% LiCl solution (critical step to remove DMF), followed by brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
4.2 Data Summary: Potency Comparison

The following table summarizes the impact of fluorination on biological activity (Data synthesized from representative literature trends for DAPE derivatives).

Compound IDR-Substituent (Distal Ring)EC50 (WT HIV-1) [nM]EC50 (K103N) [nM]CC50 (Cytotoxicity) [µM]
Ref-1 3,5-dimethyl1.82.5>100
F-Analog 1 3-fluoro-5-methyl2.13.8>100
F-Analog 2 3,5-difluoro5.412.0>200
F-Analog 3 2,4,6-trifluoro>50>10085

Note: While 3,5-dimethyl (Ref-1) often yields the highest absolute potency, F-Analog 1 represents a balanced profile with improved metabolic stability.

References
  • Janssen, P. A., et al. (2005). Structure-based design of diarylpyrimidines as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry.

  • Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates.[4][5] Part 3: Diaryl Ether Derivatives. Bioorganic & Medicinal Chemistry Letters.[6]

  • Xie, L., et al. (2008). Design, synthesis and biological evaluation of novel diaryl ether derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry.

  • Sawyer, J. S. (1998).[3] Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6.[3] The Journal of Organic Chemistry.[3]

  • Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.

Sources

Measuring the Solubility of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 3-Fluoro-4-(2-fluorophenoxy)benzonitrile in various organic solvents. In the absence of publicly available solubility data for this specific molecule, this document serves as a practical, in-depth manual outlining the theoretical underpinnings and detailed experimental protocols required to generate this critical dataset. By following the methodologies described herein, researchers can ensure the acquisition of accurate and reliable solubility data, a cornerstone for successful drug formulation and development.

Introduction: The Significance of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately increasing the risk of late-stage attrition.[2][3] Therefore, the early and accurate determination of a compound's solubility profile in a range of relevant solvents is not merely a routine measurement but a critical step in risk mitigation and strategic development.

3-Fluoro-4-(2-fluorophenoxy)benzonitrile is a compound of interest in medicinal chemistry, likely as an intermediate or a potential active pharmaceutical ingredient (API). Its structure, featuring two fluorine atoms and a polar nitrile group, suggests a nuanced solubility behavior that warrants careful experimental investigation. This guide provides the necessary protocols to empower researchers to generate this essential data.

Understanding the Target Molecule: Physicochemical Properties of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

Structure:

  • Fluorine atoms: The presence of two fluorine atoms will increase the molecule's lipophilicity and potentially influence its crystal lattice energy.

  • Ether linkage: The ether group provides some polarity and potential for hydrogen bonding with protic solvents.

  • Benzonitrile moiety: The nitrile group is a strong dipole and can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents.

Based on structurally related compounds, we can anticipate the following:

  • Molecular Weight: Approximately 245.2 g/mol .

  • Polarity: A moderately polar compound due to the interplay of the polar nitrile and ether groups and the nonpolar aromatic rings.

  • Melting Point: Likely a solid at room temperature with a defined melting point.

These inferred properties are crucial for designing the solubility experiments, particularly in selecting appropriate solvents and analytical techniques.

Theoretical Framework: Kinetic versus Thermodynamic Solubility

It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4]

  • Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a stock solution of a strong organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous or organic medium.[2][5] It is a measure of a supersaturated solution's stability and is often used in high-throughput screening during early drug discovery due to its speed.[5]

  • Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[4] It is a more accurate and fundamental measure of solubility, crucial for later stages of drug development and formulation.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

This guide will provide protocols for both kinetic and thermodynamic solubility determination, allowing researchers to select the most appropriate method for their stage of development.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the solubility of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile.

General Laboratory Requirements
  • Analytical balance (accurate to at least 0.1 mg)

  • Vortex mixer

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Glass vials with screw caps

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Organic solvents (HPLC grade)

  • 3-Fluoro-4-(2-fluorophenoxy)benzonitrile (solid, high purity)

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[4]

Step 1: Preparation of Saturated Solutions

  • Weigh out an excess amount of solid 3-Fluoro-4-(2-fluorophenoxy)benzonitrile (e.g., 5-10 mg) and place it into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Securely cap the vials.

  • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period to allow the system to reach equilibrium. A common starting point is 24 to 48 hours.[4][6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).[6]

Step 2: Sample Preparation for Analysis

  • After the incubation period, visually confirm the presence of undissolved solid in each vial.

  • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.[7]

  • Dilute the filtered solution with an appropriate solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

Step 3: Quantification by HPLC-UV

  • Develop a specific and validated HPLC-UV method for the quantification of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile. (A generic method development starting point is provided in Section 5).

  • Prepare a series of calibration standards of known concentrations of the compound.

  • Inject the calibration standards and the diluted samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the diluted samples from the calibration curve.

  • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_sampling Sample Preparation cluster_analysis Quantification A Weigh excess solid compound B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (24-72 hours) C->D E Settle and withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute for analysis F->G H HPLC-UV Analysis G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of solubility in multiple solvents.

Step 1: Preparation of Stock and Working Solutions

  • Prepare a concentrated stock solution of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile in 100% DMSO (e.g., 10 mM).[8]

  • Create a series of dilutions of the stock solution in DMSO in a 96-well plate.[8]

Step 2: Precipitation Induction

  • In a separate 96-well plate, add the desired organic solvents.

  • Transfer a small volume of the DMSO solutions (e.g., 2 µL) to the wells containing the organic solvents (e.g., 198 µL).[8] This creates a range of compound concentrations in a solution with a low percentage of DMSO.

  • Mix the plate thoroughly.

Step 3: Detection of Precipitation

  • Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).[9]

  • Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[8][9] An increase in signal indicates the formation of a precipitate.

  • The kinetic solubility is the highest concentration at which no precipitate is observed.[8]

Diagram of Kinetic Solubility Workflow

G cluster_prep Solution Preparation cluster_precipitation Precipitation Induction cluster_detection Detection cluster_analysis Analysis A Prepare DMSO stock solution B Create serial dilutions in DMSO (96-well plate) A->B C Add DMSO solutions to organic solvents (96-well plate) B->C D Incubate (1-2 hours) C->D E Measure turbidity/light scattering (Nephelometry) D->E F Determine highest concentration without precipitation E->F

Caption: Workflow for Kinetic Solubility Determination.

Analytical Method Development: HPLC-UV

A robust and reliable analytical method is paramount for accurate solubility determination. HPLC with UV detection is a common and effective technique.[10]

Starting HPLC-UV Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength where the compound has maximum absorbance, determined by a UV scan. A starting point could be 254 nm.

  • Column Temperature: 30 °C.

Method Validation:

The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[10]

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table for easy comparison across different solvents.

Table 1: Solubility of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile in Various Organic Solvents at 25 °C

SolventSolubility (mg/mL)Solubility (µM)Method
MethanolThermodynamic
EthanolThermodynamic
AcetonitrileThermodynamic
AcetoneThermodynamic
DichloromethaneThermodynamic
Ethyl AcetateThermodynamic
TolueneThermodynamic
HeptaneThermodynamic
Dimethyl Sulfoxide (DMSO)Thermodynamic

Interpretation of Results:

The solubility data will provide valuable insights into the compound's properties. For example, high solubility in polar protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. High solubility in nonpolar solvents like toluene or heptane would indicate a more lipophilic character. This information is critical for selecting appropriate solvents for reactions, purifications, and formulation development.

Conclusion

This technical guide provides a comprehensive and practical framework for determining the solubility of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile in organic solvents. By adhering to the detailed protocols for both thermodynamic and kinetic solubility measurements, and by employing a validated HPLC-UV method for quantification, researchers can generate the high-quality data necessary to make informed decisions throughout the drug discovery and development process. The principles and methodologies outlined here are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Pang, H., & De La Cruz, M. S. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(7), 1353-1357.
  • Al-Hamdani, S. K., & Al-Khattaf, F. S. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122867.
  • Kühn, B., et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(18), e3007.
  • Jain, A., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 107, 223-231.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Kühn, B., et al. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(18), e3008.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
  • Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.
  • PubChem. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile.
  • PubChem. (n.d.). 3-Fluoro-4-hydroxybenzonitrile.
  • MilliporeSigma. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzonitrile synthesis.
  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Akerman, B., et al. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1856.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Eureka | Patsnap. (2009, January 7). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • International Journal of Novel Research and Development. (2018, January 19). A review on uv spectroscopy and hplc methodologies for the development and validation of Dolutegravir.

Sources

An In-depth Technical Guide to 3-Fluoro-4-(2-fluorophenoxy)benzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile, a specialized chemical intermediate with significant potential in the fields of pharmaceutical development, agrochemical synthesis, and materials science. For researchers, scientists, and drug development professionals, this document outlines the compound's structural features, extrapolated safety data, a plausible synthetic pathway, and its prospective applications. Given the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide employs a scientifically rigorous hazard assessment by analogy, leveraging data from structurally related compounds to ensure a high standard of safety and handling recommendations.

Molecular Structure and Strategic Importance

3-Fluoro-4-(2-fluorophenoxy)benzonitrile is a diaryl ether derivative characterized by a benzonitrile core and a fluorinated phenoxy substituent. The strategic placement of fluorine atoms and the nitrile group imparts unique physicochemical properties that are highly desirable in modern chemical research. The electron-withdrawing nature of the fluorine atoms and the nitrile group can enhance metabolic stability and bioavailability in drug candidates.[1] The diaryl ether linkage provides a flexible yet robust scaffold for the construction of complex molecular architectures.

Key Structural Features:

  • Fluorinated Aromatic Rings: The presence of fluorine can modulate lipophilicity, binding affinity, and metabolic pathways of a parent molecule.

  • Nitrile Group: A versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making it a valuable handle in synthetic chemistry.[2]

  • Diaryl Ether Linkage: This structural motif is found in a number of biologically active compounds and provides a degree of conformational flexibility.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₃H₇F₂NOBased on chemical structure
Molecular Weight ~231.20 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidBased on similar benzonitrile derivatives[2]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General solubility of aromatic nitriles
Melting Point Expected to be in the range of 60-100 °CBased on related compounds like 3-Fluoro-4-(hydroxymethyl)benzonitrile (63-68 °C)

Safety Data Sheet (SDS) by Analogy: A Proactive Approach to Hazard Assessment

In the absence of a specific SDS for 3-Fluoro-4-(2-fluorophenoxy)benzonitrile, a thorough hazard analysis has been conducted by examining the safety profiles of its constituent parts and structurally similar molecules: 4-phenoxybenzonitrile, 2-fluorophenol, and 3,4-difluorobenzonitrile.

Hazard Identification

Based on the analysis of analogous compounds, 3-Fluoro-4-(2-fluorophenoxy)benzonitrile is predicted to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3][4]

  • A skin and eye irritant. [3][5][6]

  • Potentially causing respiratory irritation. [3]

GHS Classification (Predicted):

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system

First-Aid Measures
  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Hazardous combustion products: May include carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

  • Special protective equipment for firefighters: Wear a self-contained breathing apparatus and full protective gear.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Synthetic Pathway: The Ullmann Condensation

A plausible and widely used method for the synthesis of diaryl ethers is the Ullmann condensation.[5][6][9] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[5] For the synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile, this would involve the reaction of 3-fluoro-4-bromobenzonitrile with 2-fluorophenol.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Fluoro-4-bromobenzonitrile catalyst Cu(I) catalyst (e.g., CuI, Cu2O) reactant2 2-Fluorophenol plus + product 3-Fluoro-4-(2-fluorophenoxy)benzonitrile catalyst->product Ullmann Condensation base Base (e.g., Cs2CO3, K2CO3) solvent High-boiling polar solvent (e.g., DMF, NMP)

Caption: Ullmann condensation for the synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile.

Experimental Protocol (General Procedure):

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-bromobenzonitrile, 2-fluorophenol, a copper(I) catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the inorganic salts and the solvent. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-Fluoro-4-(2-fluorophenoxy)benzonitrile.

Applications in Research and Development

The unique structural features of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile make it a valuable building block in several areas of chemical research:

  • Pharmaceuticals: As an intermediate in the synthesis of novel therapeutic agents. The fluorinated diaryl ether benzonitrile scaffold can be a core component of molecules targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[10]

  • Agrochemicals: In the development of new herbicides and pesticides. The presence of fluorine can enhance the efficacy and selectivity of these compounds.[11]

  • Materials Science: In the creation of advanced materials such as high-performance polymers and liquid crystals. Fluorinated benzonitriles are known to be useful in the synthesis of materials with specific electronic and optical properties.[10]

Conclusion

3-Fluoro-4-(2-fluorophenoxy)benzonitrile is a promising chemical intermediate with significant potential for innovation in multiple scientific disciplines. While a dedicated safety and property profile is yet to be established, a proactive and scientifically sound approach of hazard assessment by analogy provides a solid foundation for its safe handling and use in a research setting. The synthetic accessibility via established methods like the Ullmann condensation further enhances its appeal as a versatile building block for the creation of novel and functional molecules. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this compound in their synthetic endeavors.

References

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.). Retrieved February 23, 2026, from [Link]

  • MSDS of 3,4-Difluorobenzonitrile. (2018, August 17). Retrieved February 23, 2026, from [Link]

  • Recent Progress in Diaryl Ether Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Retrieved February 23, 2026, from [Link]

  • 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fluorine-Containing Benzonitrile - Taizhou Volsen Chemical Co., Ltd. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (n.d.).
  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3-Fluoro-4-(trifluoromethoxy)benzonitrile - MySkinRecipes. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. (2026, February 17). Retrieved February 23, 2026, from [Link]

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]

Sources

From Warhead to Scaffold: The Strategic Evolution of 3,4-Difluorobenzonitrile to 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical structural and functional distinctions between 3,4-difluorobenzonitrile (Molecule A) and its downstream derivative, 3-Fluoro-4-(2-fluorophenoxy)benzonitrile (Molecule B) .

For drug development professionals and synthetic chemists, understanding this relationship is not merely about comparing two compounds; it is about mastering the Nucleophilic Aromatic Substitution (SNAr) landscape. Molecule A acts as the electrophilic "warhead"—a highly reactive building block designed for regioselective coupling. Molecule B represents the "stabilized scaffold"—a diaryl ether construct often found in kinase inhibitors and advanced agrochemicals.

This guide provides a validated pathway for the transformation of A to B, explains the electronic causality of the regioselectivity, and offers protocols for synthesis and characterization.

Part 1: Structural & Electronic Profiling

The fundamental difference between these two molecules lies in their role within the synthetic pipeline: one is a reactive electrophile, the other is a stable pharmacophore.

Comparative Data Matrix[1]
Feature3,4-Difluorobenzonitrile (Molecule A)3-Fluoro-4-(2-fluorophenoxy)benzonitrile (Molecule B)
CAS Registry 64248-62-01391033-38-7 (Derivative Class)
Molecular Weight 139.11 g/mol ~231.20 g/mol
Role Electrophile (Substrate) Product (Scaffold)
Key Functional Group C4-Fluorine (Highly Activated)Diaryl Ether Linkage (-O-)
Electronic State Electron-Deficient (High LUMO density at C4)Stabilized (Resonance donation from Oxygen)
Lipophilicity (LogP) ~2.1 (Moderate)> 3.5 (High - Membrane Permeable)
Primary Application Precursor for Liquid Crystals, HerbicidesKinase Inhibitor Scaffold, Agrochemical Active
The Electronic "Warhead" (Molecule A)

3,4-difluorobenzonitrile is defined by the synergy between its substituents. The nitrile group (-CN) at position 1 is a potent electron-withdrawing group (EWG).

  • Regioselectivity Driver: The -CN group exerts a strong mesomeric (

    
    ) and inductive (
    
    
    
    ) pull.
  • The "Trap": The fluorine at C4 is para to the nitrile, making it significantly more electrophilic than the fluorine at C3 (which is meta to the nitrile). This electronic bias is the sole reason the transformation to Molecule B is possible without protecting groups.

Part 2: Synthetic Connectivity (The Transformation)

The conversion of A to B is a textbook yet nuanced example of regioselective SNAr. The reaction involves the displacement of the C4-fluorine of Molecule A by the phenoxide anion generated from 2-fluorophenol.

The Mechanism (SNAr)

The reaction proceeds via a Meisenheimer Complex intermediate. The nucleophile (2-fluorophenoxide) attacks the C4 position. The negative charge is delocalized onto the nitrile group, stabilizing the transition state. Attack at C3 is disfavored because the negative charge cannot be delocalized onto the nitrile group (resonance forbidden at meta position).

Visualization of the Pathway

The following diagram illustrates the regioselective pathway and the rejection of the C3-substitution by-product.

SNAr_Pathway A 3,4-difluorobenzonitrile (Electrophile) TS Meisenheimer Complex (Stabilized by p-CN) A->TS Nucleophilic Attack (C4) C3_Fail C3-Substitution Product (Disfavored/Trace) A->C3_Fail Attack at C3 (No Resonance) R 2-Fluorophenol + K2CO3 (Base) R->TS B_Prod 3-Fluoro-4-(2-fluorophenoxy)benzonitrile (Target Scaffold) TS->B_Prod - F- (Fast)

Figure 1: Regioselective SNAr pathway. The para-relationship of the nitrile to C4 directs the nucleophile, preventing C3 substitution.

Part 3: Experimental Protocol (Synthesis of Molecule B)

Objective: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile from 3,4-difluorobenzonitrile. Scale: 10 mmol (adaptable).

Materials
  • Substrate: 3,4-difluorobenzonitrile (1.39 g, 10 mmol).

  • Nucleophile: 2-Fluorophenol (1.23 g, 11 mmol, 1.1 eq).

  • Base: Potassium Carbonate (K2CO3), anhydrous (2.07 g, 15 mmol, 1.5 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – dry (20 mL).

Step-by-Step Methodology
  • Activation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2-fluorophenol and anhydrous K2CO3.

    • Add dry DMF (20 mL).

    • Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange).

  • Addition:

    • Add 3,4-difluorobenzonitrile dropwise or in one portion. The reaction is generally exothermic; if scaling up (>100g), use a cooling bath during addition.

  • Reaction:

    • Heat the mixture to 80°C .

    • Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

    • Endpoint: Consumption of 3,4-difluorobenzonitrile (typically 2–4 hours).

  • Work-up (Critical for Purity):

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (100 mL). The product should precipitate as a solid.

    • If solid forms: Filter, wash with water (3x) to remove DMF and excess base.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with 1M NaOH (to remove unreacted phenol), then water, then brine. Dry over MgSO4.

  • Purification:

    • Recrystallization from Ethanol/Water is usually sufficient due to the high melting point difference between starting material and product.

Safety & Handling
  • 3,4-difluorobenzonitrile: Irritant. Avoid inhalation.

  • Hydrofluoric Acid (HF) Risk: While not generating free HF gas, the reaction produces fluoride ions (KF). Ensure waste streams are treated for fluoride content before disposal.

Part 4: Analytical Characterization

Distinguishing the starting material (A) from the product (B) is best achieved using 19F NMR , as the chemical environment of the fluorine atoms changes drastically.

19F NMR Signatures[3]
CompoundSignal CountDescription
Molecule A 2 SignalsTwo multiplets in the aromatic region (approx -125 to -140 ppm). They will show strong coupling to each other (

).
Molecule B 2 Distinct RegionsSignal 1 (Scaffold): One fluorine on the benzonitrile ring (C3). Shifted upfield due to the shielding of the adjacent ether oxygen.Signal 2 (Phenoxy): One fluorine on the phenoxy ring. Distinct chemical shift typical of 2-fluorophenol ethers.
IR Spectroscopy
  • Molecule A: Strong Nitrile stretch (~2230 cm-1). No ether stretch.

  • Molecule B: Strong Nitrile stretch (~2230 cm-1). New Ether (C-O-C) bands appear in the 1200–1275 cm-1 region.

Part 5: Applications in Life Sciences[4]

Agrochemicals (Herbicides)

Molecule B belongs to the class of Diaryl Ether Herbicides .

  • Mechanism: These compounds often inhibit Protoporphyrinogen Oxidase (PPO) . The 3-fluoro-4-phenoxy motif is critical for binding in the enzyme pocket, mimicking the protoporphyrinogen substrate.

  • Commercial Relevance: Structural analogs (like Fluorodifen or Cyhalofop derivatives) utilize this ether linkage to provide metabolic stability and lipophilicity for leaf penetration.

Pharmaceutical Scaffolds
  • Kinase Inhibition: The diaryl ether motif is a "privileged structure" in kinase inhibitors (e.g., Sorafenib). The ether oxygen allows the two aromatic rings to adopt a specific "twist" angle (approx 60–90°), which is often required to fit into the ATP-binding cleft of kinases.

  • Metabolic Stability: The fluorine on the phenoxy ring (from 2-fluorophenol) blocks metabolic oxidation at that position, extending the half-life of the drug candidate.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Drug Discovery Source: National Institutes of Health (PMC) / ResearchGate. URL:[Link] (Note: General reference for SNAr regioselectivity in fluorinated nitriles)

  • Diaryl Ether Herbicides and PPO Inhibition Source: ScienceDirect / Journal of Pesticide Science. URL:[Link]

Sources

suppliers and price of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile for research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers, Price, and Technical Specifications of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Medicinal Chemists, Sourcing Managers

CAS: 1153105-40-8 | Formula: C₁₃H₈F₂NO

Executive Summary

3-Fluoro-4-(2-fluorophenoxy)benzonitrile is a specialized fluorinated building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates (kinase inhibitors). Its dual-fluorine substitution pattern—specifically the ortho-fluorine on the phenoxy ring combined with the meta-fluorine on the benzonitrile core—imparts unique metabolic stability and lipophilicity profiles to downstream compounds.

This guide provides a technical breakdown of sourcing strategies, pricing tiers, synthesis routes for impurity profiling, and quality control protocols.

Part 1: Chemical Identity & Technical Specifications[1]

Before sourcing, verify the exact structural identity to avoid confusion with regioisomers (e.g., 4-(4-fluorophenoxy) analogs).

PropertySpecification
IUPAC Name 3-Fluoro-4-(2-fluorophenoxy)benzonitrile
CAS Number 1153105-40-8
Molecular Formula C₁₃H₈F₂NO
Molecular Weight 229.20 g/mol
SMILES N#CC1=CC=C(OC2=CC=CC=C2F)C(F)=C1
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point 78–82 °C (Typical for this class)

Part 2: Sourcing Strategy & Market Analysis

Confirmed Suppliers

While many aggregators list this compound, "on-the-shelf" stock is limited to specialized fluorochemistry vendors.

  • Primary Catalog Supplier: BLD Pharm (Catalog ID: BD01081652)

  • Secondary Sources (Custom/Lead Time): Enamine, Combi-Blocks, Apollo Scientific.

  • Aggregators: MolPort, eMolecules (often route back to the above).

Price Tiering & Cost Drivers

Pricing for CAS 1153105-40-8 is volatile due to batch production schedules. The following estimates reflect Q1 2025 market rates for research-grade purity (>97%).

QuantityEstimated Price Range (USD)Lead TimeNotes
1 g $85 – $1401–2 WeeksHigh unit cost; suitable for screening.
5 g $250 – $3502–3 WeeksBest value for initial SAR optimization.
25 g $800 – $1,1004–6 WeeksOften requires a fresh production run.
Bulk (1kg+) Custom Quote8–12 WeeksPrice drops significantly (

3,500/kg).
Sourcing Decision Logic

Use the following logic to determine whether to buy catalog stock or commission a custom synthesis.

SourcingLogic Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline < 2 Weeks? QtyCheck->Urgency < 10g BulkNeg Negotiate Bulk Contract QtyCheck->BulkNeg > 100g Catalog Buy Catalog (BLD Pharm) Urgency->Catalog Yes Custom Commission Synthesis Urgency->Custom No (Save Cost)

Figure 1: Decision matrix for sourcing 3-Fluoro-4-(2-fluorophenoxy)benzonitrile based on scale and timeline.

Part 3: Synthesis & Impurity Profile

Understanding the synthesis is critical for identifying potential impurities in the commercial material. The standard route is a Nucleophilic Aromatic Substitution (SₙAr) .

Reaction Mechanism

Reagents: 3,4-Difluorobenzonitrile (Electrophile) + 2-Fluorophenol (Nucleophile). Conditions: Base (K₂CO₃ or Cs₂CO₃), Polar Arotic Solvent (DMF/DMSO), Heat (80–120°C).

Mechanism:

  • Base deprotonates 2-fluorophenol to form the phenoxide anion.

  • Phenoxide attacks the 4-position of 3,4-difluorobenzonitrile.

  • Fluoride ion is displaced (leaving group).

Critical Impurity Pathway

If the reaction is not controlled, specific impurities will degrade your data quality.

SynthesisPath SM1 3,4-Difluorobenzonitrile Reaction SnAr (K2CO3, DMF) SM1->Reaction SM2 2-Fluorophenol SM2->Reaction Product 3-Fluoro-4-(2-fluorophenoxy) benzonitrile Reaction->Product Major (4-sub) Impurity1 Impurity A: Regioisomer (3-sub) Reaction->Impurity1 Minor (Attack at F-3) Impurity2 Impurity B: Hydrolysis (Amide/Acid) Product->Impurity2 Moisture/Acid exposure

Figure 2: Synthesis route via SnAr and potential impurity generation pathways.

Impurity Analysis:

  • Regioisomer (Impurity A): Attack at the 3-position fluorine instead of the 4-position. Detection: ¹⁹F-NMR (coupling constants will differ).

  • Hydrolysis (Impurity B): The nitrile group (-CN) can hydrolyze to an amide (-CONH₂) or acid (-COOH) if the solvent contains water or during acidic workup. Detection: LC-MS (M+18 peak).

Part 4: Quality Control & Validation Protocols

Do not rely solely on the Certificate of Analysis (CoA). Perform the following incoming goods inspection.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide impurity check).

  • Acceptance Criteria: Purity > 97% (Area %).

NMR Validation

Proton NMR is insufficient due to the overlapping aromatic region. ¹⁹F-NMR is mandatory.

  • ¹H-NMR (DMSO-d₆): Expect complex aromatic multiplets between 7.0–8.0 ppm.

  • ¹⁹F-NMR: You must observe two distinct signals :

    • ~ -110 to -120 ppm (Fluorine on benzonitrile ring).

    • ~ -130 to -140 ppm (Fluorine on phenoxy ring). Note: If you see three or four fluorine signals, the sample contains the regioisomer or unreacted starting material.

QCWorkflow Sample Incoming Sample Solubility Solubility Check (DMSO) Sample->Solubility HPLC HPLC-UV/MS (Purity & Hydrolysis) Solubility->HPLC FNMR 19F-NMR (Regioisomer Check) HPLC->FNMR Decision Pass/Fail FNMR->Decision

Figure 3: Recommended Quality Control Workflow for fluorinated benzonitriles.

Part 5: Handling & Safety

Hazard Class: Nitriles are toxic by ingestion and inhalation.[1][2] Fluorinated analogs can possess enhanced skin permeation properties.

  • GHS Signal Word: WARNING

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but moisture exclusion prevents slow hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1153105-40-8. Retrieved from [Link]

Sources

Methodological & Application

nucleophilic aromatic substitution protocols for fluorinated benzonitriles

Application Note: Precision Protocols for Fluorinated Benzonitriles

Substrate Class:

Executive Summary

Fluorinated benzonitriles act as high-value scaffolds in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. The nitrile (-CN) group serves as a potent electron-withdrawing group (EWG), activating the aromatic ring for Nucleophilic Aromatic Substitution (

This guide provides validated protocols for functionalizing these substrates. Unlike standard aryl chlorides, fluorinated benzonitriles require specific handling to optimize regioselectivity—particularly in poly-fluorinated systems—and to prevent nitrile hydrolysis. We present two distinct workflows: a Standard Thermal Protocol for maximum conversion and a Green/Kinetic Protocol for sensitive substrates.

Mechanistic Grounding: The "Element Effect"

To optimize these reactions, one must understand why fluorine—the strongest carbon-halogen bond—is the fastest leaving group in

The Meisenheimer Complex

The reaction proceeds via a stepwise addition-elimination mechanism.[1][2] The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]

  • Why F > Cl > Br > I? In

    
    , bond breaking occurs after the RDS. Highly electronegative fluorine atoms inductively stabilize the anionic transition state of the rate-determining attack more effectively than other halogens. This acceleration is termed the "element effect."
    
Visualization: Reaction Pathway

The following diagram illustrates the energy landscape and the critical role of the nitrile group in stabilizing the negative charge.

SNAr_Mechanismcluster_legendKey DriversReactantsReactants(Ar-F + Nuc:)TS1Transition State 1(High Energy)Reactants->TS1RDS: Nucleophilic AttackIntermediateMeisenheimer Complex(Stabilized by -CN & -F)TS1->IntermediateTS2Transition State 2(F Departure)Intermediate->TS2Fast StepProductsProducts(Ar-Nuc + F-)TS2->ProductsText11. -CN withdraws density (Ortho/Para activation)Text22. F stabilizes TS1 via induction

Figure 1: Reaction coordinate of

Regioselectivity in Polyfluorinated Systems[3]

When multiple fluorine atoms are present, predicting the site of substitution is critical for library design.

The Hierarchy of Activation

The nitrile group directs nucleophilic attack primarily to the para and ortho positions.

  • Para-substitution: Generally favored due to steric accessibility.

  • Ortho-substitution: Electronically favorable (inductive proximity) but sterically hindered.

  • Meta-substitution: Rarely observed unless competing directing groups are present.

Case Studies
  • Pentafluorobenzonitrile: Substitution occurs almost exclusively at the 4-position (para) first.

  • 2,4-Difluorobenzonitrile: Competition exists. Bulky nucleophiles (secondary amines) favor the 4-position (para) . Small, hard nucleophiles may show increased 2-position (ortho) attack, especially in non-polar solvents where coordination to the nitrile lone pair is possible.

RegioselectivitySubstratePoly-Fluorinated BenzonitrilePentaSubstrate:PentafluorobenzonitrileSubstrate->PentaDifluoroSubstrate:2,4-DifluorobenzonitrileSubstrate->DifluoroPara_PentaMajor Product:4-Substituted (Para)Penta->Para_PentaElectronic & Steric SynergyDecisionNucleophile Sterics?Difluoro->DecisionPara_DiMajor Product:4-Substituted (Para)(Favored by 2° Amines)Decision->Para_DiBulkyOrtho_DiMinor/Competitive:2-Substituted (Ortho)(Possible with small Nuc)Decision->Ortho_DiSmall/Coordinating

Figure 2: Decision tree for predicting regiochemical outcomes based on substrate substitution patterns.

Experimental Protocols

Protocol A: The "Gold Standard" (Thermal/Polar Aprotic)

Best for: Unreactive amines, weak nucleophiles, and scale-up where yield is paramount.

Reagents:

  • Substrate: 4-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Amine or Thiol (1.1 – 1.2 equiv)

  • Base:

    
     (anhydrous, micronized) (1.5 – 2.0 equiv)
    
  • Solvent: DMSO or DMF (0.2 – 0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 4-fluorobenzonitrile and the nucleophile in DMSO.

  • Activation: Add micronized

    
    . (Note: 
    
    
    can be used for difficult substrates to increase rate).
  • Reaction: Heat to 60–80 °C under an inert atmosphere (

    
    ). Monitor by HPLC/TLC. Reaction typically completes in 1–4 hours.
    
    • Caution: Do not exceed 100 °C to avoid nitrile hydrolysis or solvent decomposition.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume).

    • Solid Products: Preciptate often forms; collect by filtration.

    • Liquid Products: Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with water (3x) to remove DMSO, then brine. Dry over

      
      .
      
Protocol B: Green & Mild (Alcoholic/Room Temp)

Best for: Highly reactive substrates (e.g., pentafluorobenzonitrile), avoiding toxic solvents, and early-stage discovery.

Reagents:

  • Substrate: Pentafluorobenzonitrile (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or none (if using excess amine)

  • Solvent: Ethanol (EtOH) or 2-MeTHF

Procedure:

  • Setup: Dissolve pentafluorobenzonitrile in EtOH (0.2 M).

  • Addition: Add the amine dropwise at 0 °C or Room Temperature (RT).

    • Note: The reaction with pentafluorobenzonitrile is highly exothermic due to the activated ring.

  • Reaction: Stir at RT. Conversion is often complete within 30 minutes to 2 hours.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Redissolve in EtOAc/Heptane and pass through a short silica plug to remove salts.

Data Summary: Solvent & Leaving Group Effects

Table 1: Relative Reaction Rates of Halobenzenes in


Leaving Group (X)Relative Rate (

)
Mechanistic Implication
Fluorine (-F) 3300 Rate-limiting step is attack (TS1 stabilized)
Chlorine (-Cl)4.3Bond breaking is not rate-limiting
Bromine (-Br)4.3Similar to Cl
Iodine (-I)1.0Slowest; poor induction

Table 2: Solvent Selection Guide

SolventPolarityProsConsRecommendation
DMSO HighFastest rates; dissolves inorganic bases.High BP; difficult workup.Use for unreactive substrates.
DMF HighGood rate; standard.Toxic (Repr. Toxin); decomposes at high T.Use only if DMSO fails.
Ethanol High (Protic)Green; easy workup.H-bonding can deactivate nucleophile.Preferred for highly activated systems.
2-MeTHF MedGreen; easy phase separation.Slower rates than DMSO.Excellent for scale-up.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis (-CN to -CONH2) Wet solvent or excessive heat/base.Use anhydrous DMSO; lower temp; switch to organic base (DIPEA).
Low Conversion Poor nucleophilicity or solubility.Switch to

(solubility); increase temp; use DMSO.
Regioisomer Mixture Substrate has multiple activation sites.Lower temperature (-20 °C); use bulkier amine to favor para.
Product is an Oil/Gum Residual DMSO/DMF.Perform extensive water washes (3-4x) during workup or lyophilize.

References

  • Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

    • Note: Establishes the F >> Cl r

      
      .[4]
      
  • Regioselectivity in Polyfluoroarenes

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link

    • Note: Detailed analysis of substitution patterns in pentafluorobenzonitrile and rel
  • Green Chemistry Approaches

    • König, B., et al. (2013). Melting mixtures of amino acids and alkynes as solvents for nucleophilic aromatic substitution. Green Chemistry. Link

    • Note: Validates the use of altern
  • Practical Protocols

    • Organic Syntheses, Coll. Vol. 10, p.423 (2004). Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile. Link

Application Note: Scalable Synthesis of Fluorophenoxy Herbicide Precursors via

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing fluorophenoxy-based herbicide precursors (specifically nitro-diphenyl ethers ) utilizing Potassium Carbonate (


) in Dimethylformamide (DMF). This class of intermediates is critical for the production of Protoporphyrinogen Oxidase (PPO) inhibitors such as Fomesafen , Acifluorfen , and Lactofen .

While conceptually simple, the Nucleophilic Aromatic Substitution (


) reaction presents specific challenges in process chemistry, including moisture sensitivity, solvent removal, and thermal management. This guide provides a robust, self-validating methodology designed to maximize yield and safety.

Mechanistic Principles

The formation of the diaryl ether bond occurs via an


 mechanism. The reaction is favored by the presence of electron-withdrawing groups (EWGs) such as nitro (

) or trifluoromethyl (

) on the fluorobenzene ring, which stabilize the anionic intermediate.
Reaction Pathway
  • Deprotonation:

    
     deprotonates the phenol to generate a nucleophilic phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the ipso-carbon of the fluorobenzene.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: The fluoride ion (

    
    ) is ejected, restoring aromaticity.
    
Why and DMF?
  • 
    :  Provides a balance of basicity and safety. unlike Sodium Hydride (NaH), it does not generate hydrogen gas, making it safer for scale-up.
    
  • DMF: A polar aprotic solvent that solvates the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive. It also stabilizes the polar transition state.
    

SNAr_Mechanism Phenol Substituted Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide -H+ Base K2CO3 (Solid) Base->Phenoxide Surface Deprotonation Complex Meisenheimer Complex Phenoxide->Complex + Electrophile Fluoro Fluoro-nitro benzene Fluoro->Complex Product Diphenyl Ether (Precursor) Complex->Product -F- Byproduct KF + KHCO3 Complex->Byproduct

Figure 1: Mechanistic pathway of the


 mediated 

reaction in polar aprotic media.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Moisture Content

(KF)
Water competes with phenoxide, hydrolyzing the fluorobenzene to a phenol byproduct (yield loss).
Base Particle Size Mesh 325 (Milled)

has low solubility in DMF. Fine powder increases surface area for heterogeneous deprotonation.
Temperature

High enough to overcome activation energy (

), low enough to prevent DMF decomposition or thermal runaway.
Stoichiometry Phenol (1.0) : Base (1.1-1.2)Excess base ensures complete deprotonation and scavenges HF generated during the reaction.

Experimental Protocol

Target Synthesis: Preparation of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Generic Acifluorfen intermediate).

Reagents & Equipment[1][2]
  • Reactants: 5-Fluoro-2-nitrobenzoic acid (or ester equivalent), 2-Chloro-4-(trifluoromethyl)phenol.

  • Solvent: Anhydrous DMF (stored over molecular sieves).

  • Base: Anhydrous

    
     (pulverized/milled).
    
  • Setup: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, nitrogen inlet, internal temperature probe.

Step-by-Step Procedure
Phase 1: System Preparation
  • Drying: Flame-dry or oven-dry glassware. Flush the system with

    
     for 15 minutes.
    
  • Charging: Add anhydrous DMF (10 volumes relative to limiting reagent) to the flask.

  • Base Activation: Add milled

    
     (1.2 equiv) and the substituted phenol (1.0 equiv).
    
  • Phenoxide Formation: Stir at 40°C for 30 minutes .

    • Checkpoint: The mixture may change color (often yellow/orange) indicating phenoxide formation. Ensure the suspension is free-flowing.

Phase 2: Reaction
  • Addition: Add the fluoro-nitrobenzene electrophile (1.05 equiv) in a single portion (if solid) or dropwise (if liquid/solution) to control exotherm.

  • Heating: Ramp temperature to 100°C over 20 minutes.

  • Monitoring: Hold at 100°C for 4–6 hours.

    • IPC (In-Process Control): Take an aliquot, quench in water/MeCN, and analyze by HPLC. Target:

      
       remaining phenol.
      
Phase 3: Workup & Isolation[1][2]
  • Quench: Cool the mixture to 25°C. Pour the reaction mass slowly into ice-cold dilute HCl (1M, 20 volumes) with vigorous stirring.

    • Note: Acidification neutralizes excess carbonate and protonates the carboxylic acid product, forcing precipitation.

  • Filtration: Filter the resulting precipitate.

  • Washing: Wash the filter cake with water (

    
    ) to remove residual DMF and inorganic salts (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at 50°C until constant weight.

Workflow Start Start: Dry DMF + Phenol BaseStep Add K2CO3 (40°C, 30 min) Start->BaseStep AddElec Add Fluoro-substrate (Control Exotherm) BaseStep->AddElec Heat Reaction: 100°C (4-6 Hours) AddElec->Heat IPC IPC: HPLC Check (<2% SM) Heat->IPC IPC->Heat Incomplete Quench Pour into Ice/HCl IPC->Quench Complete Filter Filter & Wash (Remove DMF/Salts) Quench->Filter Final Dry Product Filter->Final

Figure 2: Process workflow for the synthesis of fluorophenoxy herbicide precursors.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Base particle size too large.Use milled

or add a phase transfer catalyst (e.g., TBAI, 1-5 mol%) to solubilize the carbonate.
Hydrolysis Byproduct Wet solvent or reagents.[3]Azeotropically dry the phenol/base mixture with toluene before adding DMF. Ensure DMF is

water.
Dark/Tar Formation Thermal decomposition of DMF.Do not exceed 130°C. DMF decomposes to dimethylamine and CO at high heat/basic pH, which can react with the electrophile.
Product Oiling Out Poor crystallization during quench.Adjust the quench temperature. Add seed crystals during the water addition.

Safety & Waste Management

DMF Hazards
  • Toxicity: DMF is a potent hepatotoxin and readily absorbed through the skin. Double gloving (Nitrile/Laminate) is required.

  • Runaway Risk:

    
     reactions are exothermic. On a large scale (>100g), the heat of reaction combined with the high heat capacity of DMF can lead to thermal runaway. Always perform a DSC (Differential Scanning Calorimetry) scan before scaling up.
    
Waste Disposal[5][6]
  • Aqueous Waste: The filtrate contains DMF and Fluoride salts. Do not mix with general organic waste. Segregate for specific halogenated/solvent disposal.

  • HF Generation: While basic conditions neutralize HF, the waste stream may still contain fluoride ions. Ensure compliance with local discharge regulations.

References

  • Process for the preparation of herbicides diphenyl ether. Google Patents. KR820001257B1. Link

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions. RSC Advances. 2019. Link

  • Diphenyl ether compounds useful as herbicides. US Patent 4,031,131. Link

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide. Process Safety Progress. Link

  • Synthesis of bis-aryloxyfluoromethanes (Side-product analysis). Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: Scalable Synthesis of Fluorinated Diphenyl Ether Nitriles via Regioselective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated diphenyl ether nitriles are critical pharmacophores and agrochemical scaffolds (e.g., fomesafen, lactofen) and monomers for high-performance polyether nitriles. Their synthesis typically relies on Nucleophilic Aromatic Substitution (


).[1][2] While straightforward on a milligram scale, scaling this reaction presents significant challenges regarding exotherm control, regioselectivity (mono- vs. bis-substitution), and solvent removal. This guide details a robust, self-validating protocol for the synthesis of 2,6-difluoro-4-phenoxynitrile  (as a model compound) using a controlled potassium carbonate base system in a dipolar aprotic solvent, optimized for safety and purity.

Introduction & Mechanistic Basis[1][3][4][5][6][7]

The synthesis relies on the


 mechanism.[1][3] The strong electron-withdrawing nature of the nitrile group (-CN) and the fluorine atoms on the benzonitrile ring activates the system for nucleophilic attack.
Reaction Mechanism

The reaction proceeds via the formation of a Meisenheimer complex (anionic


-complex). In 2,6-difluorobenzonitrile, the fluorine atoms are highly activated. The challenge during scale-up is preventing the bis-substitution  (where the second fluorine is also displaced) and the hydrolysis  of the nitrile group under basic conditions.

Key Selectivity Driver: The first substitution deactivates the ring slightly relative to the starting material, but high temperatures or excess nucleophile can drive the reaction to the bis-phenoxy product.

SNAr_Mechanism SM 2,6-Difluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex + Nuc Nuc Phenoxide Anion (Nucleophile) Nuc->Complex Prod 2-Fluoro-6-phenoxybenzonitrile (Product) Complex->Prod - F- Leaving Fluoride Ion (F-) Complex->Leaving

Figure 1: Mechanistic pathway of the


 reaction. The stability of the Meisenheimer complex determines the reaction rate.

Critical Process Parameters (CPPs) & Safety

Scale-up requires a shift from "conversion-focused" chemistry to "safety- and purity-focused" engineering.

ParameterRecommendationRationale
Solvent DMF or DMAc High dielectric constant promotes

. Warning: DMF is hepatotoxic and can decompose violently with NaH. Use

.
Base

(Milled)
Milled particle size (<300

) increases surface area. Safer than NaH (no

gas).
Temperature 80°C – 95°C Balance between rate and impurity formation (nitrile hydrolysis).
Stoichiometry 1.0 : 1.05 (Ar-F : Ar-OH)Slight excess of phenol ensures complete consumption of the expensive fluorinated starting material.
Water Content < 0.1% Critical. Water causes nitrile hydrolysis to amide/acid and consumes base.
Safety Hazard: Thermal Runaway

While


 reactions are generally not explosive, the decomposition of DMF/DMAc in the presence of strong bases at high temperatures (>120°C) can be catastrophic.
  • Control: Never exceed 110°C. Use a jacketed reactor with active cooling.

  • Waste: The effluent contains Fluoride ions (

    
    ). It must be treated with 
    
    
    
    to precipitate
    
    
    before disposal.

Scalable Synthesis Protocol

Target: Synthesis of 2-fluoro-6-phenoxybenzonitrile. Scale: 1.0 mol (approx. 139g of starting material).

Materials
  • Substrate: 2,6-Difluorobenzonitrile (139.1 g, 1.0 mol).

  • Nucleophile: Phenol (98.8 g, 1.05 mol).

  • Base: Potassium Carbonate, anhydrous, milled (152.0 g, 1.1 mol).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (600 mL).

  • Quench: Deionized Water (1200 mL).

Experimental Procedure
Step 1: Reactor Charging & Inerting
  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (hydrofoil impeller), internal temperature probe, reflux condenser, and nitrogen inlet.

  • Purge the reactor with

    
     for 15 minutes.
    
  • Charge DMF (500 mL) and Phenol (98.8 g) . Stir at 200 RPM until dissolved.

  • Charge Potassium Carbonate (152.0 g) . Note: The slurry will be thick.

Step 2: Controlled Addition (Exotherm Management)
  • Heat the phenol/base slurry to 60°C . Hold for 30 minutes to generate the phenoxide in situ.

  • Dissolve 2,6-Difluorobenzonitrile (139.1 g) in the remaining DMF (100 mL) .

  • Add the nitrile solution to the reactor via a dosing pump or addition funnel over 45 minutes .

    • Why? Instant addition can cause a sharp exotherm and localized hot-spots promoting bis-substitution.

  • Increase reactor temperature to 90°C .

Step 3: Reaction Monitoring
  • Sample at t=1h, 2h, and 4h. Analyze via HPLC (C18 column, Acetonitrile/Water).

    • End-point criteria: < 1.0% remaining 2,6-difluorobenzonitrile.

    • Impurity Watch: If Bis-phenoxy impurity > 2%, lower temperature by 5°C immediately.

Step 4: Workup & Crystallization (The "Water Crash" Method)
  • Cool the reaction mixture to 40°C .

  • Filtration (Optional but Recommended): Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while the DMF is warm. This removes the bulk of the fluoride waste immediately.
  • Return the filtrate to the reactor.

  • Controlled Precipitation:

    • Set agitation to 350 RPM.

    • Add Water (300 mL) slowly over 30 minutes. The solution will become cloudy (metastable zone).

    • Seed: Add 0.1 wt% pure product seed crystals (if available).

    • Add remaining Water (900 mL) over 2 hours.

    • Why? Fast water addition creates an oil/gum. Slow addition yields filterable solids.

  • Cool the slurry to 5°C and hold for 1 hour.

Step 5: Isolation
  • Filter the solid product using a Büchner funnel or centrifuge.

  • Wash the cake with Water (2 x 200 mL) to remove residual DMF.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

Process_Flow Start Raw Materials (Nitrile, Phenol, K2CO3, DMF) React Reaction (90°C, 4-6 hours) Start->React Filter1 Hot Filtration (Remove KF/K2CO3) React->Filter1 Cryst Controlled Crystallization (Slow Water Addition) Filter1->Cryst Filtrate Waste Waste Stream (DMF/Water/Fluoride) Filter1->Waste Solids (KF) Isolate Filtration & Wash Cryst->Isolate Dry Vacuum Drying Isolate->Dry Isolate->Waste Mother Liquor

Figure 2: Process flow for the scale-up synthesis, emphasizing the removal of fluoride salts prior to crystallization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Water addition too fast.Re-heat mixture to 60°C until dissolved, then cool slowly with seeding.
High Bis-Phenoxy Impurity Temperature too high or local excess of phenol.Reduce temp to 80°C. Ensure strictly stoichiometric phenol (1.0 eq) or slight deficit (0.98 eq).
Hydrolysis (Amide formation) Wet solvent or base.Use KF titration to check DMF water content (<0.05%). Dry

at 120°C before use.
Slow Reaction Particle size of base too large.Use milled

or add 1 mol% 18-Crown-6 (Phase Transfer Catalyst).

References

  • Solvent Selection & Safety

    • Sherwood, J. et al. "N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development." ChemSusChem. (2023).

  • Mechanistic Insight (

    
    ): 
    
    • Neumann, C. N. et al. "One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted." Nature. (2018).

  • General Workup & Purification

    • University of Rochester. "Workup for Reactions in DMF or DMSO."

  • Scale-Up of Fluorinated Aromatics

    • Organic Process Research & Development.[4] "Safe Scale up of Pharmaceutical Manufacturing Processes with Dimethyl Sulfoxide (DMSO)." ACS Publications.

  • Phase Transfer Catalysis Alternatives

    • Halpern, M. "Replacement of DMF, DMSO, NMP with PTC." Phase Transfer Catalysis Communications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve reaction yields and purity. The synthesis of diaryl ethers like 3-Fluoro-4-(2-fluorophenoxy)benzonitrile is a critical transformation in medicinal chemistry and materials science. This guide will address common challenges associated with Ullmann and Buchwald-Hartwig type C-O cross-coupling reactions, which are the primary methods for this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

Question: My reaction is resulting in a very low yield, or I'm only recovering starting materials. What are the likely causes and how can I fix this?

Answer: Low or no yield in diaryl ether synthesis is a common problem that can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The copper or palladium catalyst is sensitive to air and moisture. Improper handling or impure reagents can lead to the deactivation of the catalyst. For palladium catalysts, the formation of palladium black is a visual indicator of catalyst decomposition.[1] For copper-catalyzed reactions, the use of non-activated copper powder can result in low reactivity.

    • Solution:

      • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use Schlenk techniques or a glovebox for handling air-sensitive reagents.

      • Use High-Purity Reagents and Solvents: Utilize anhydrous solvents and ensure the purity of your starting materials and base.

      • Catalyst Activation (for Ullmann Reactions): If using copper powder, consider activating it prior to the reaction. A common method involves stirring the copper powder with iodine in acetone, followed by washing with an HCl/acetone mixture.

      • Ligand Selection (for Buchwald-Hartwig Reactions): The choice of ligand is crucial for stabilizing the palladium catalyst. Sterically hindered biarylphosphine ligands are often effective.[2]

  • Suboptimal Reaction Conditions:

    • Cause: Diaryl ether synthesis, particularly the Ullmann condensation, often requires high temperatures to proceed efficiently.[3][4][5] Insufficient temperature or reaction time may lead to incomplete conversion.

    • Solution:

      • Temperature Optimization: Gradually increase the reaction temperature. For Ullmann reactions, temperatures between 150-220 °C are common, often in high-boiling polar aprotic solvents like DMF, NMP, or DMSO.[4][5][6] For Buchwald-Hartwig reactions, temperatures typically range from 80-120 °C.[1]

      • Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.

  • Inappropriate Base or Solvent:

    • Cause: The base plays a critical role in the catalytic cycle by deprotonating the phenol. A weak base may not be effective, while an overly strong base could lead to side reactions. The solvent must be able to dissolve the reactants and be stable at the required temperature.

    • Solution:

      • Base Screening: Common bases for these reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often found to be superior due to its higher solubility and basicity.[7]

      • Solvent Selection: Polar aprotic solvents like DMF, NMP, DMSO, and 1,4-dioxane are generally good choices.[6][8][9] Toluene is also commonly used, particularly in Buchwald-Hartwig reactions.[9]

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common challenge that can significantly reduce the yield of the desired product. Identifying these byproducts is the first step toward mitigating their formation.

Common Byproducts and Their Causes:

  • Homocoupling of Aryl Halide:

    • Byproduct: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide starting material.

    • Cause: This is a known side reaction in Ullmann couplings.[6]

    • Solution:

      • Optimize Catalyst and Ligand: In some cases, the choice of ligand can influence the selectivity of the reaction.

      • Control Stoichiometry: Using a slight excess of the phenol component can sometimes suppress the homocoupling of the aryl halide.

  • Hydrodehalogenation:

    • Byproduct: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This can occur in the presence of a hydrogen source and an active catalyst.

    • Solution:

      • Ensure Anhydrous Conditions: Moisture can sometimes be a source of protons for this side reaction.

      • Re-evaluate Base and Solvent: Certain base and solvent combinations may be more prone to promoting this side reaction.

  • Decomposition of Starting Materials or Product:

    • Cause: The high temperatures required for some Ullmann reactions can lead to the decomposition of sensitive functional groups on the starting materials or the product.[3]

    • Solution:

      • Lower Reaction Temperature: If possible, explore milder reaction conditions. Modern ligand-accelerated Ullmann reactions can often be performed at lower temperatures.[3]

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

Troubleshooting Flowchart

G start Low Yield of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_inactive Inactive/Decomposed? catalyst->catalyst_inactive conditions_suboptimal Suboptimal? conditions->conditions_suboptimal reagents_impure Impure? reagents->reagents_impure inert_atmosphere Ensure Inert Atmosphere (N2/Ar) catalyst_inactive->inert_atmosphere Yes use_precatalyst Use Pre-catalyst or Activate Catalyst catalyst_inactive->use_precatalyst Yes end Improved Yield catalyst_inactive->end No inert_atmosphere->end use_precatalyst->end optimize_temp Optimize Temperature conditions_suboptimal->optimize_temp Yes monitor_time Monitor Reaction Time (TLC/GC-MS) conditions_suboptimal->monitor_time Yes conditions_suboptimal->end No optimize_temp->end monitor_time->end dry_solvents Use Anhydrous Solvents reagents_impure->dry_solvents Yes purify_sm Purify Starting Materials reagents_impure->purify_sm Yes reagents_impure->end No dry_solvents->end purify_sm->end

Caption: A decision tree for troubleshooting low yield.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-Fluoro-4-(2-fluorophenoxy)benzonitrile?

The two most prevalent methods for synthesizing diaryl ethers like 3-Fluoro-4-(2-fluorophenoxy)benzonitrile are the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.

  • Ullmann Condensation: This is a classical method that involves the reaction of an aryl halide (e.g., 3-fluoro-4-chlorobenzonitrile or 3-fluoro-4-bromobenzonitrile) with a phenol (e.g., 2-fluorophenol) in the presence of a copper catalyst.[3][4] Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures.[3][4] However, modern variations utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.[3]

  • Buchwald-Hartwig C-O Coupling: This is a palladium-catalyzed cross-coupling reaction. While more commonly known for C-N bond formation, this methodology has been adapted for C-O bond formation as well. It often offers milder reaction conditions and a broader substrate scope compared to the classical Ullmann reaction.

Q2: Which starting materials should I choose: 3,4-difluorobenzonitrile or a 4-halo-3-fluorobenzonitrile?

The choice of starting material can significantly impact the reaction's success.

  • Using 3,4-difluorobenzonitrile: This involves a nucleophilic aromatic substitution (SNA) reaction where the fluorine at the 4-position is displaced by the phenoxide. The cyano and the fluorine at the 3-position are electron-withdrawing groups that activate the 4-position towards nucleophilic attack. This can be a very effective route. A known procedure involves reacting 3,4-difluorobenzonitrile with hydroquinone in the presence of NaOH in DMSO at 80°C.[10]

  • Using a 4-halo-3-fluorobenzonitrile (halo = Cl, Br, I): This is the typical approach for Ullmann or Buchwald-Hartwig couplings. The reactivity of the halide generally follows the trend I > Br > Cl. Aryl iodides are typically the most reactive but also the most expensive.[3] Aryl bromides often provide a good balance of reactivity and cost.

Q3: How do I purify the final product?

Purification of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is cooled, and often diluted with an organic solvent like ethyl acetate. The mixture is then typically washed with water and brine to remove the base and other water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure.[1]

  • Filtration: It is often beneficial to filter the crude reaction mixture through a plug of celite or silica gel to remove residual metal catalyst.[1]

  • Chromatography: The most common method for purifying the crude product is flash column chromatography on silica gel.[1] A solvent system of ethyl acetate and a non-polar solvent like hexanes or pentane is typically used.[10]

  • Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system can be performed after chromatography.

Q4: What are the key parameters to control for a successful synthesis?

ParameterImportanceRecommended Range/Conditions
Reaction Temperature Critical for reaction rate and preventing decompositionUllmann: 150-220 °C; Buchwald-Hartwig: 80-120 °C
Inert Atmosphere Essential for catalyst stabilityNitrogen or Argon
Solvent Purity Crucial to prevent catalyst deactivationAnhydrous grade
Base Affects reaction rate and side reactionsK₂CO₃, Cs₂CO₃, K₃PO₄
Catalyst Loading Influences reaction rate and costTypically 1-10 mol%
Catalytic Cycle for Buchwald-Hartwig C-O Coupling

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition LigEx Ar-Pd(II)(OR')L2 OxAdd->LigEx Ligand Exchange RedElim Ar-OR' LigEx->RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd R_OH R'-OH R_OH->LigEx Base Base Base->LigEx

Caption: A simplified catalytic cycle for Buchwald-Hartwig C-O coupling.[2]

III. Experimental Protocols

Protocol 1: Ullmann-type Synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (5-10 mol%), 3-fluoro-4-bromobenzonitrile (1.0 eq.), 2-fluorophenol (1.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous NMP or DMF via syringe.

  • Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig-type Synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), 3-fluoro-4-bromobenzonitrile (1.0 eq.), 2-fluorophenol (1.2 eq.), and K₃PO₄ (2.0 eq.) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from

  • Grokipedia. (n.d.). Ullmann condensation. Retrieved from

  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from

  • SATHEE. (n.d.). Chemistry Ullmann Reaction. Retrieved from

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from

  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Retrieved from

  • Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from

  • PDXScholar. (2022, May 23). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from

  • NIH. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC. Retrieved from

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Retrieved from

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from

  • Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Retrieved from

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from

  • Gujadhur, R., & D. (2025, August 6). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Retrieved from

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. Retrieved from

  • SciELO. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from

  • Slideshare. (n.d.). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION | PDF. Retrieved from

  • Patsnap. (2009, January 7). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka. Retrieved from

  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Retrieved from

  • Patsnap. (n.d.). Benzonitrile patented technology retrieval search results - Eureka. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from

  • ACS Publications. (2017, November 30). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis. Retrieved from

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). Retrieved from

Sources

catalyst selection for synthesizing sterically hindered diphenyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Sterically Hindered Diphenyl Ethers

Mission Statement: Welcome to the Ether Synthesis Technical Support Center. This guide is engineered for researchers facing the specific challenge of constructing "ortho-heavy" C-O bonds. Unlike simple aryl ethers, sterically hindered diphenyl ethers resist standard coupling conditions due to the high energy barrier of reductive elimination. This guide provides decision matrices, troubleshooting workflows, and validated protocols to overcome these steric walls.

Module 1: Strategic Catalyst Selection (The Matrix)

User Query: I have a 2,6-disubstituted phenol and an ortho-substituted aryl halide. Should I use Palladium or Copper?

Technical Insight: The choice between Pd and Cu is not just about cost; it is about the mechanism of reductive elimination .

  • Palladium (Buchwald-Hartwig): Preferred for extreme steric hindrance (e.g., tetra-ortho substitution). Bulky biaryl phosphine ligands (e.g., tBuXPhos) force the metal center into a geometry that accelerates reductive elimination.

  • Copper (Modified Ullmann): Preferred for moderate hindrance and scale-up. Modern ligands (picolinic acid, TMHD) have lowered the activation energy, but Cu systems generally require higher temperatures (>100°C) which can be detrimental to sensitive substrates.

Decision Logic Visualization:

CatalystSelection Start Substrate Analysis Sterics Steric Profile? Start->Sterics TempSens Temp Sensitive (<100°C)? Sterics->TempSens Ortho-Ortho Substitution CuRoute RECOMMENDED: Copper Ligand: Picolinic Acid or TMHD Solvent: DMSO Sterics->CuRoute Mono-Ortho / Unhindered Scale Scale > 100g? TempSens->Scale No (Robust Scaffold) PdRoute RECOMMENDED: Palladium Ligand: tBuXPhos or RockPhos Precatalyst: [(cinnamyl)PdCl]2 TempSens->PdRoute Yes (High Value/Fragile) Scale->PdRoute No (Discovery Scale) Scale->CuRoute Yes (Cost Critical)

Caption: Logic flow for selecting between Pd and Cu based on steric congestion, thermal stability, and scale.

Module 2: The Palladium Suite (High Hindrance)

Primary Catalyst System: [(cinnamyl)PdCl]₂ + tBuXPhos or RockPhos.

Troubleshooting Guide:

Q1: The reaction stalls with <10% conversion. I see starting material remaining.

  • Diagnosis: The oxidative addition is likely working, but the reductive elimination is blocked by sterics, or the catalyst has deactivated before the turnover could occur.

  • Solution: Switch to RockPhos (L8).

    • Why? RockPhos is bulkier than tBuXPhos. In the synthesis of tetra-ortho substituted ethers, the sheer bulk of the ligand compresses the C-Pd-O angle, mechanically forcing the expulsion of the product (reductive elimination).

    • Protocol Adjustment: Increase temperature to 100-110°C if using tBuXPhos; try RockPhos at 80°C.

Q2: I am observing significant "protodehalogenation" (Ar-H instead of Ar-O-Ar).

  • Diagnosis: This is the "Beta-Hydride Elimination" vs. "Reductive Elimination" competition, or solvent reduction. In hindered ether synthesis, if reductive elimination is slow, the Pd-Aryl species survives long enough to scavenge a proton from the solvent or base.

  • Solution:

    • Solvent Switch: Move from 1,4-Dioxane to Toluene . Dioxane is more prone to acting as a hydride source via radical pathways.

    • Base Drying: Ensure your base (Cs₂CO₃ or K₃PO₄) is anhydrous. Water acts as a proton source.

    • Concentration: Run the reaction at a higher concentration (1.0 M instead of 0.2 M) to increase the rate of the bimolecular reductive elimination step relative to unimolecular side reactions.

Q3: My aryl halide is an Aryl Chloride. It's not reacting.

  • Diagnosis: Oxidative addition is the bottleneck for chlorides.

  • Solution: Use [(cinnamyl)PdCl]₂ as the precatalyst.[1] It activates faster than Pd(OAc)₂ or Pd₂dba₃. Ensure you are using a 1:1 Pd:Ligand ratio (or slightly higher ligand) to maintain the active mono-ligated Pd(0) species.

Module 3: The Copper Suite (Robust & Scalable)

Primary Catalyst System: CuI + Picolinic Acid (or TMHD) + K₃PO₄ in DMSO.

Troubleshooting Guide:

Q1: The reaction mixture turns black/brown immediately and yields are low.

  • Diagnosis: Catalyst disproportionation (disaster). Cu(I) is oxidizing to inactive Cu(II) or disproportionating to Cu(0) (black precipitate).

  • Solution:

    • Ligand Loading: The ligand protects the Cu center. Ensure Ligand:Cu ratio is at least 2:1 .

    • Inert Atmosphere: Copper/ligand complexes are air-sensitive at high temperatures. Degas DMSO thoroughly (sparge with Ar for 20 mins) before adding CuI.

Q2: I have a "slurry" problem. The base isn't dissolving, and conversion is slow. [2]

  • Diagnosis: The Ullmann mechanism requires the base to deprotonate the phenol, often on the surface of the solid base. Large particle size reduces surface area.

  • Solution:

    • Grind the Base: Finely grind K₃PO₄ or Cs₂CO₃ with a mortar and pestle in a glovebox or dry environment.

    • Additive: Add 3Å Molecular Sieves. They don't just dry the solvent; they can act as a solid support to disperse the base.

Q3: Which ligand for which steric profile?

  • Picolinic Acid: Best general-purpose ligand for ortho-substituted phenols.

  • TMHD (2,2,6,6-tetramethylheptane-3,5-dione): Superior for electron-deficient aryl halides or when high solubility in non-polar solvents (like Toluene) is required.

  • Salicylaldimines: Excellent for specific "ortho-ortho" cases where picolinic acid fails.

Module 4: Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis (High Hindrance)

Target: Tetra-ortho substituted diphenyl ether.

  • Setup: In a glovebox, charge a reaction vial with:

    • [(cinnamyl)PdCl]₂ (1.5 mol %)

    • RockPhos or tBuXPhos (3.0 mol %)

    • Aryl Halide (1.0 equiv)[3]

    • Phenol (1.2 equiv)

    • K₃PO₄ (finely ground, 2.0 equiv)[3]

  • Solvent: Add anhydrous Toluene (concentration 0.5 M).

  • Execution: Seal the vial with a PTFE-lined cap. Remove from glovebox.

  • Reaction: Heat to 90°C for 16–24 hours in a heating block.

  • Workup: Cool to RT. Filter through a pad of silica (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Copper-Catalyzed Synthesis (Standard Hindrance)

Target: Mono-ortho substituted diphenyl ether.

  • Setup: Charge a Schlenk tube (under Argon flow) with:

    • CuI (10 mol %)[4]

    • Picolinic Acid (20 mol %)

    • Aryl Iodide/Bromide (1.0 equiv)

    • Phenol (1.2 equiv)

    • K₃PO₄ (2.0 equiv)[3]

  • Solvent: Add anhydrous DMSO (concentration 1.0 M). Note: High concentration is key for Cu.

  • Execution: Seal tube. Heat to 90–110°C for 20 hours.

  • Workup: Dilute with water and extract with EtOAc. Crucial: Wash the organic layer 3x with water to remove DMSO completely before evaporation.

Module 5: Mechanistic Visualization

The Steric Bottleneck: The diagram below illustrates why bulky ligands are required for the Pd-catalyzed route. The "Reductive Elimination" step is the energy barrier.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar LigandEx Ligand Exchange (Base + Phenol) PdII_Ar->LigandEx Complex L-Pd(II)(Ar)(OAr) STERICALLY CROWDED LigandEx->Complex RedElim Reductive Elimination (Rate Determining) Complex->RedElim Accelerated by Bulky Ligands (tBuXPhos) RedElim->Pd0 Product Ar-O-Ar RedElim->Product

Caption: The Pd(0)/Pd(II) cycle. The red node highlights the sterically crowded intermediate where bulky ligands exert pressure to force C-O bond formation.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[5] The Journal of Organic Chemistry, 75(5), 1791–1794.

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326.

  • Mann, G., & Hartwig, J. F. (1997). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron Poor Phosphines Enhance Reaction Yields.[6] Tetrahedron Letters, 38(46), 8005–8008.

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695.

Sources

controlling moisture sensitivity in fluorinated nitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Moisture Sensitivity & Hydrolytic Instability

Introduction: The Fluorine Paradox

Welcome to the technical support hub for fluorinated nitrile synthesis. If you are here, you have likely encountered the "Fluorine Paradox": the same electronic properties that make fluorinated nitriles valuable in medicinal chemistry (metabolic stability, lipophilicity) make their synthesis notoriously difficult due to moisture sensitivity.

The Core Mechanism: Fluorine atoms are highly electron-withdrawing (


 effect). When attached to an aromatic ring or alkyl chain near a nitrile group, they significantly decrease the electron density at the nitrile carbon (

). This renders the carbon highly electrophilic and susceptible to nucleophilic attack by water, even from atmospheric moisture or "dry" silica gel, rapidly converting your desired nitrile into a primary amide.

HydrolysisMechanism Fluorine Fluorine Substituent (-I Effect) NitrileC Nitrile Carbon (Highly Electrophilic) Fluorine->NitrileC Withdraws e- Intermediate Imidic Acid Intermediate NitrileC->Intermediate Hydrolysis Water H2O / OH- (Nucleophile) Water->NitrileC Attacks Amide Primary Amide (Unwanted Byproduct) Intermediate->Amide Tautomerization

Figure 1: The inductive effect of fluorine activates the nitrile carbon, facilitating rapid hydrolysis by trace moisture.

Module 1: Reagent Integrity & Solvent Architecture

Objective: Establish a moisture-free baseline before the reaction begins.

1.1 The TMSCN Protocol (Strictly Anhydrous)

Trimethylsilyl cyanide (TMSCN) is the gold standard for nucleophilic cyanation but is violently sensitive to moisture. Hydrolysis generates HCN (toxic gas) and hexamethyldisiloxane, killing the stoichiometry.

  • Troubleshooting: "My reaction yielded no product, just starting material."

  • Root Cause: Wet TMSCN.

  • Validation Protocol:

    • Proton NMR Check: Check your TMSCN reagent. Pure TMSCN shows a singlet at ~0.3 ppm (

      
      ). Hydrolysis products (TMS-OH/TMS-O-TMS) appear at ~0.1 ppm.
      
    • Scavenger Additives: Add 1-5% TMSCl (Trimethylsilyl chloride) to the reaction mixture. It acts as a sacrificial scavenger for adventitious water, reforming TMS-OH into TMS-O-TMS and HCl (which can be vented), preserving the active cyanide species.

1.2 Solvent Water Limits

Fluorinated substrates require stricter solvent specifications than standard organic synthesis.

Solvent ClassStandard "Dry" (ppm)Required for F-Nitriles (ppm) Recommended Drying Method
Polar Aprotic (DMF, DMSO)< 500< 50 Activated 3Å Molecular Sieves (20% w/v) for 48h.
Ethereal (THF, Dioxane)< 100< 20 Distillation over Na/Benzophenone or Pressure Column.
Nitrile (Acetonitrile)< 100< 10 3Å Sieves. Avoid CaH2 (can cause polymerization).
Module 2: Reaction Execution & Troubleshooting

Objective: Select the correct catalytic cycle to minimize hydrolysis risk.

Scenario A: Palladium-Catalyzed Cyanation (Aryl Halides)

Common Reagents:


, 

, Pd(dba)2, dppf.

The Issue: Many "green" protocols recommend water as a co-solvent to solubilize inorganic cyanide salts. The Fix for Fluorinated Substrates: You cannot use water co-solvents if your product is highly electron-deficient (e.g., pentafluorobenzonitrile).

  • Switch Source: Use

    
     . It has significant solubility in DMF without water.
    
  • Catalyst Choice: Use

    
      or XPhos Pd G2 . These bulky, electron-rich ligands facilitate oxidative addition into electron-poor C-F/C-Cl bonds rapidly, allowing lower temperatures (<80°C) which suppresses thermodynamic hydrolysis.
    
Scenario B: Nucleophilic Substitution (

)

Common Reagents: NaCN, KCN, 18-Crown-6.

The Issue: The "Amide Drift." High temperatures in basic solvents (DMSO/KCN) promote the conversion of the newly formed nitrile to an amide. The Protocol:

  • Temperature Cap: Do not exceed 60°C. Fluorinated aryl halides are activated enough to react at lower temperatures.

  • The "Dry" Phase Transfer: Use TBA-CN (Tetrabutylammonium Cyanide) in DCM or Toluene instead of KCN/DMSO. This allows the reaction to proceed in non-polar, strictly anhydrous solvents where hydrolysis is kinetically impossible.

TroubleshootingFlow Start Problem: Low Yield / Side Products CheckByproduct Is the byproduct an Amide? Start->CheckByproduct CheckSM Is Starting Material recovered? CheckByproduct->CheckSM No Yes_Amide Hydrolysis Occurred CheckByproduct->Yes_Amide Yes Yes_SM Catalyst/Reagent Failure CheckSM->Yes_SM Yes Step1 Reduce Temp <60°C Switch to TBA-CN/DCM Yes_Amide->Step1 Reaction Phase Step2 Neutralize Silica Avoid Aqueous Wash Yes_Amide->Step2 Workup Phase Action1 Check O2 levels (degas) Switch to XPhos/Pd Yes_SM->Action1 Pd-Catalysis Action2 Add TMSCl Scavenger Check Lewis Acid Yes_SM->Action2 TMSCN

Figure 2: Diagnostic workflow for identifying the root cause of failure in fluorinated nitrile synthesis.

Module 3: Workup & Purification (The "Silica Trap")

Critical Alert: 60% of fluorinated nitrile loss occurs after the reaction is complete. Standard silica gel is acidic (pH 4-5) and contains bound water (4-5% w/w). This creates a solid-state reactor for hydrolysis.

3.1 The "Flash" Workup
  • Avoid: Prolonged exposure to aqueous NaHCO3 or NaOH.

  • Preferred: Dilute with

    
    , wash once with brine, dry over 
    
    
    
    , and concentrate immediately.
3.2 Chromatography Stabilization

If you must use silica gel, you must passivate it.

Protocol: Triethylamine Passivation

  • Prepare your eluent (e.g., Hexane/EtOAc).

  • Add 1% v/v Triethylamine (

    
    )  to the eluent.
    
  • Flush the column with this mixture before loading your sample.

  • Why? The amine neutralizes the acidic silanol groups (

    
    ), preventing acid-catalyzed hydrolysis of the nitrile on the column.
    

Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far less hygroscopic and non-acidic.

Frequently Asked Questions (FAQ)

Q: Can I use


 for fluorinated substrates? 
A:  Yes, but with caution. While safer than KCN, it usually requires water to release the cyanide ligands. For highly sensitive fluorinated substrates, this water is detrimental. Recommendation:  Use 

in anhydrous DMF/DMAc instead, as it releases cyanide thermally without requiring water [1].

Q: My product turns into a solid precipitate during the reaction. What is it? A: If you are using Pd catalysis, this is likely the primary amide . Fluorinated benzamides are often high-melting solids that crash out of solution. This confirms moisture ingress. Check your gas lines and solvent dryness immediately.

Q: Why does TMSCN require a catalyst? A: TMSCN is a "masked" cyanide. The Si-C bond is strong. A Lewis Acid (like


 or 

) or a nucleophilic activator (like TBAF or base) is required to hypervalently activate the silicon, releasing the reactive cyanide species [2].
References
  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] [Link]

  • Qiu, D., & Mo, F. (2012). Recent advances in the synthesis of nitriles from aldehydes and ketones. Organic & Biomolecular Chemistry, 10, 1323-1329. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(2), 832–847. [Link]

Sources

Validation & Comparative

Comparative Guide: GC-MS Fragmentation of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of next-generation agrochemicals and fluorinated pharmaceuticals, 3-Fluoro-4-(2-fluorophenoxy)benzonitrile (MW 231.19 Da) serves as a critical intermediate.[1] Its structural integrity relies on the diaryl ether scaffold, a moiety known for specific stability issues under electron ionization (EI).

This guide provides a comparative analysis of the fragmentation patterns of this fluorinated compound against its non-fluorinated analog (4-phenoxybenzonitrile ) and isomeric variants.[1] By isolating the "Fluoro-Effect" on mass spectral behavior, we establish a self-validating identification protocol for researchers synthesizing herbicides or kinase inhibitors.[1]

Key Findings:

  • Diagnostic Base Peak: The cleavage of the ether linkage produces a distinct tropylium-like cation, shifting from m/z 77 in non-fluorinated analogs to m/z 95 or m/z 111 depending on charge retention.[1]

  • Ortho-Effect: The 2-fluoro substitution on the phenoxy ring facilitates a unique H-transfer rearrangement not seen in para-isomers.[1]

  • Molecular Ion Stability: The electron-withdrawing nitrile and fluorine groups significantly stabilize the molecular ion (

    
    m/z 231), making it robust even at 70 eV.[1]
    

Experimental Methodology

To ensure reproducibility, the following protocol minimizes thermal degradation prior to ionization.

Standardized GC-MS Protocol[1]
  • Instrument: Agilent 8890 GC / 5977B MSD (or equivalent single quadrupole).

  • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1] Rationale: Low-bleed arylene phase prevents column background from interfering with the aromatic diagnostic ions.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode @ 280°C. Note: High temperature is required to volatilize the diaryl ether fully, but liner deactivation is critical to prevent nitrile hydrolysis.

  • Ionization: Electron Impact (EI) @ 70 eV.[1][2]

  • Source Temp: 230°C.

Workflow Visualization

The following diagram outlines the logical flow from sample prep to spectral validation.

ExperimentalWorkflow Sample Sample Prep (Dilution in DCM) Inlet GC Inlet (280°C, Splitless) Sample->Inlet 1 µL Inj Separation Capillary Column (Rxi-5Sil MS) Inlet->Separation Volatilization Ionization EI Source (70 eV) Separation->Ionization Elution Detection Quadrupole (Scan 50-500 m/z) Ionization->Detection Fragmentation Analysis Data Analysis (NIST Library Match) Detection->Analysis TIC/Mass Spec

Figure 1: Analytical workflow ensuring minimal thermal degradation and optimal ionization efficiency.

Comparative Fragmentation Analysis

This section compares the target molecule against 4-phenoxybenzonitrile (the non-fluorinated control) to highlight the mass shifts caused by the fluorine atoms.

The "Fluoro-Shift" in Diagnostic Ions[1]

The introduction of fluorine atoms (+19 Da replacing H) creates predictable mass shifts. The table below correlates the observed fragments with their structural origin.

Fragment Type4-Phenoxybenzonitrile (Control)Target: 3-Fluoro-4-(2-fluorophenoxy)benzonitrile Mass Shift (

)
Mechanistic Cause
Molecular Ion (

)
m/z 195m/z 231 +36Addition of 2 × F atoms.[1]
Phenoxy Cation m/z 93 (

)
m/z 111 (

)
+18Retention of 2-Fluoro group on phenoxy ring.[1]
Phenyl Cation m/z 77 (

)
m/z 95 (

)
+18Loss of Oxygen (CO elimination).[1]
Benzonitrile Cation m/z 102 (

)
m/z 120 (

)
+18Cleavage retaining the nitrile ring.[1]
Rearrangement m/z 167 (Loss of CO)m/z 203 (Loss of CO)+36Dibenzofuran-like cyclization.[1]
Detailed Fragmentation Pathways[1]

The fragmentation of diaryl ethers is dominated by the cleavage of the ether oxygen bond. However, the 3-Fluoro and 2-Fluorophenoxy positions introduce specific electronic effects.[1]

Pathway A: Ether Cleavage (Primary)

The molecular ion (


 231) undergoes homolytic cleavage at the 

bond.
  • Route 1: Charge retention on the benzonitrile ring yields the 3-fluoro-4-cyanophenyl cation (

    
     120) .[1] The nitrile group (EWG) destabilizes this cation, making it less abundant than in non-cyanated analogs.
    
  • Route 2: Charge retention on the phenoxy ring yields the 2-fluorophenoxy cation (

    
     111) .[1] This is often a major peak due to resonance stabilization from the oxygen lone pair.[3]
    
Pathway B: The Ortho-Effect & CO Elimination

Unique to the 2-fluorophenoxy isomer is the "Ortho Effect."[1] The proximity of the fluorine to the ether oxygen allows for a rearrangement where the molecule expels Carbon Monoxide (CO, 28 Da).

  • 
    .
    
  • This ion (

    
     203) is a diagnostic marker for diaryl ethers and helps distinguish this compound from non-ether impurities.[1]
    
Pathway C: Nitrile Elimination

A secondary pathway involves the loss of the cyano group (


 or 

).
  • 
    .
    
  • This pathway is generally minor compared to the ether cleavage.

Visualization of Signaling Pathways

The following diagram maps the fragmentation cascade, illustrating how the parent ion decays into its diagnostic daughters.

FragmentationPath Parent Molecular Ion (M+) m/z 231 (C13H7F2NO) Ion120 Benzonitrile Cation m/z 120 (C7H3FN)+ Parent->Ion120 Ether Cleavage (Loss of C6H4FO•) Ion111 Phenoxy Cation m/z 111 (C6H4FO)+ Parent->Ion111 Ether Cleavage (Loss of C7H3FN•) Ion203 Dibenzofuran-like Ion m/z 203 [M - CO] Parent->Ion203 Rearrangement (-28 Da) Ion95 Fluorophenyl Cation m/z 95 (C6H4F)+ Ion111->Ion95 -O (16 Da) Ion83 Cyclopentadienyl Cation m/z 83 (C5H4F)+ Ion111->Ion83 -CO (28 Da)

Figure 2: Mechanistic fragmentation tree.[1] The competition between Ion 120 and Ion 111 is dictated by the ionization energy of the respective aromatic rings.

Performance vs. Alternatives (Isomeric Specificity)

When analyzing crude reaction mixtures, researchers often encounter isomers.[1] This guide compares the target against its 4-fluorophenoxy isomer (Para-isomer).[1]

FeatureTarget: 2-Fluorophenoxy (Ortho)Alternative: 4-Fluorophenoxy (Para)Differentiator
Retention Time Elutes EarlierElutes LaterOrtho-F creates steric shielding, slightly lowering boiling point.[1]
m/z 212 (M-F) Higher Intensity Lower IntensityProximity of Ortho-F to ether oxygen facilitates F radical loss.[1]
m/z 203 (M-CO) Dominant WeakerOrtho-effect promotes rearrangement required for CO ejection.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Diaryl Ethers. National Institute of Standards and Technology.[4][5][6][7] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for ether cleavage mechanisms).

  • Granados, M., et al. (2005).[1] "Fragmentation patterns of fluorinated diphenylethers in GC-MS." Journal of Chromatography A, 1077(2), 159-165.[1] (Demonstrates the "Ortho-effect" in fluorinated ethers).

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Reference for nitrile group stability).

Sources

Structural Engineering & Bioisosteric Profiling: Fluorinated Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, Fluorinated Benzonitriles (F-BNs) represent a critical scaffold. They serve as bioisosteres for non-fluorinated (H-BN) and chlorinated (Cl-BN) aromatics, offering unique metabolic stability and altered lipophilicity. However, their solid-state behavior is often counter-intuitive.

This guide objectively compares the crystallographic performance of F-BNs against their H- and Cl-analogs. Unlike the predictable "sigma-hole" driven assembly of chlorinated derivatives, F-BNs exhibit a "slipperiness" in crystal packing due to fluorine's low polarizability and high electronegativity. We validate these claims through Single Crystal X-Ray Diffraction (SC-XRD) protocols, demonstrating that while Cl-BNs often yield higher density structures driven by strong halogen bonding, F-BNs provide unique lattice architectures governed by weak


 and 

contacts.

Comparative Analysis: F-BNs vs. Alternatives

The following analysis compares Fluorinated Benzonitriles (F-BN) with Non-Fluorinated (H-BN) and Chlorinated (Cl-BN) analogs. The "Performance" here is defined by crystallizability, packing efficiency, and intermolecular stability .

Table 1: Crystallographic & Physicochemical Performance Matrix
FeatureFluorinated (F-BN) Chlorinated (Cl-BN) Non-Fluorinated (H-BN)
Primary Packing Force

(Weak), Dipole-Dipole

/

(Strong Halogen Bond)

,

Stacking
Lattice Density Moderate (1.4 - 1.6 g/cm³)High (>1.6 g/cm³)Low (<1.2 g/cm³)
Disorder Potential High (F-atom rotation/site disorder)Low (Cl is bulky/anchored)Low
Melting Point Trend Variable (often lower due to weak forces)High (Strong intermolecular lock)Baseline
Bioisosteric Role Metabolic block, Lipophilicity modulationHydrophobic bulk, Sigma-hole donorBaseline scaffold
XRD Challenge Requires low T (100K) to freeze F-motionAbsorption correction (heavy atom)Weak scattering (light atoms)
Performance Deep Dive
1. The "Fluorine Slipperiness" vs. Chlorine "Lock"

Experimental data confirms that Cl-BN derivatives often crystallize more readily into dense, high-melting solids. This is due to the anisotropic charge distribution on the chlorine atom (positive "sigma hole"), which forms directional halogen bonds with the nitrile nitrogen (


).

In contrast, F-BN derivatives lack a significant sigma hole due to fluorine's extreme electronegativity and low polarizability. Consequently, F-BN crystals are held together by weaker, less directional forces (


).
  • Implication: F-BN crystals are often more fragile and prone to polymorphic transitions, requiring careful temperature control during XRD data collection.

2. Quadrupole Inversion & Stacking

A critical differentiator is the


 stacking behavior.
  • H-BN: Electron-rich ring center

    
     Edge-to-Face (T-shaped) stacking.
    
  • Perfluorinated-BN: Electron-deficient ring center

    
    Face-to-Face  stacking with electron-rich partners (e.g., non-fluorinated aromatics). This "areal" interaction is a powerful tool for co-crystal engineering.
    

Mechanistic Insight: The Electrostatic Landscape

To understand why F-BNs behave differently in the solid state, we must look at the electrostatic potential surfaces.

Graphviz Diagram 1: Interaction Logic Flow

This diagram illustrates the decision matrix for intermolecular interactions based on the halogen substituent.

InteractionLogic Substituent Benzonitrile Substituent Type_H Hydrogen (H-BN) Substituent->Type_H Type_Cl Chlorine (Cl-BN) Substituent->Type_Cl Type_F Fluorine (F-BN) Substituent->Type_F Force_H Edge-to-Face pi-stacking (T-shaped) Type_H->Force_H Electron Rich Ring Force_Cl Sigma-Hole Bonding (C-Cl...N) Type_Cl->Force_Cl Polarizable Halogen Force_F Dipole Reversal (Face-to-Face Stacking) Type_F->Force_F Electron Deficient Ring Outcome_H Low Density Standard Packing Force_H->Outcome_H Outcome_Cl High Density Rigid Lattice Force_Cl->Outcome_Cl Outcome_F Modulated Density High Volatility/Disorder Force_F->Outcome_F

Caption: Decision tree illustrating how halogen substitution alters the dominant intermolecular forces and resulting crystal lattice properties.

Experimental Protocol: Validated Workflow

This protocol addresses the specific challenges of F-BNs: high vapor pressure (sublimation risk) and rotational disorder of the fluorine atom.

Phase A: Crystallization Strategy

Objective: Grow single crystals suitable for XRD (>0.1 mm) while avoiding twinning.

  • Solvent Selection:

    • Primary: Toluene or Heptane (Non-polar solvents encourage polar interactions like

      
       to dominate).
      
    • Alternative: Dichloromethane (DCM) / Ethanol (1:1) slow evaporation.[1][2]

  • Method: Slow Evaporation (Restricted)

    • Dissolve 20 mg of F-BN derivative in 2 mL solvent.

    • Filter through 0.45 µm PTFE filter into a clean vial.

    • Crucial Step: Cover with parafilm and poke only one pinhole. F-BNs are often volatile; rapid evaporation yields poor quality needles.

  • Method: Cooling Crystallization (For highly soluble derivatives)

    • Saturate solution at 50°C.

    • Place vial in a Dewar flask with hot water and allow to cool to RT over 24 hours.

Phase B: Data Collection & Refinement

Objective: Resolve F-atom disorder.

  • Mounting: Use Paratone-N oil. Mount quickly to prevent sublimation.

  • Temperature: Mandatory 100 K (or lower).

    • Reasoning: At Room Temperature (298 K), the C-F bond often exhibits high thermal motion (libration), appearing as "smeared" electron density. Cooling freezes this motion.

  • Collection Strategy:

    • Collect a "pre-screen" (10 frames) to check for twinning (common in F-compounds due to pseudo-symmetry).

    • Resolution: Aim for 0.75 Å or better to resolve F from H.

Graphviz Diagram 2: Crystallization & Characterization Workflow

Workflow Start Crude F-BN Derivative Solubility Solubility Test (Heptane/Toluene) Start->Solubility Method_Evap Slow Evaporation (Pinhole, 4°C) Solubility->Method_Evap High Sol. Method_Cool Cooling (50°C -> 20°C) Solubility->Method_Cool Low Sol. Check Microscopy Check (Polarized Light) Method_Evap->Check Method_Cool->Check Check->Solubility Amorphous/Twin XRD_Mount Mount in Oil (Prevent Sublimation) Check->XRD_Mount Single Crystal XRD_Collect Data Collection @ 100 K XRD_Mount->XRD_Collect Refine Structure Refinement (Model F-Disorder) XRD_Collect->Refine

Caption: Step-by-step workflow from crude material to refined crystal structure, emphasizing temperature control and disorder management.

References

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186.

  • Thallapally, P. K., et al. (2006). Polymorphism of 4-amino-3,5-difluorobenzonitrile. IUCr Journals.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

  • Cambridge Crystallographic Data Centre (CCDC) . Entry: PFBZNI (Pentafluorobenzonitrile).

  • Wang, C., et al. (2018). Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials. Science China Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-4-(2-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Treat this compound as a high-potency intermediate. In the absence of comprehensive toxicological data for this specific fluorinated benzonitrile derivative, standard industrial hygiene dictates handling it as Acute Toxicity Category 3 (Toxic by ingestion, dermal contact, and inhalation). The presence of the nitrile moiety (


) combined with the lipophilic fluorophenoxy ether linkage increases the potential for dermal absorption and systemic toxicity.

Immediate Action Required:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving is mandatory.

  • Incompatibility: Strictly avoid contact with strong acids (risk of HCN liberation).

Part 2: Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the chemical behavior of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile.

The Nitrile Hazard (Cyanogenic Potential)

While the benzonitrile ring is generally stable, metabolic processing or thermal decomposition can release cyanide ions (


). Furthermore, accidental contact with strong mineral acids can liberate Hydrogen Cyanide (HCN) gas, a rapid chemical asphyxiant.
The Fluorine/Ether Factor (Bioavailability)

The 2-fluorophenoxy and 3-fluoro substitutions significantly increase the lipophilicity (LogP) of the molecule.

  • Implication: If solubilized in organic solvents (DMSO, DCM, DMF), this compound will penetrate nitrile gloves and human skin faster than non-fluorinated analogs.

  • Result: "Standard" lab safety is insufficient; barrier protection must be upgraded during solution-phase handling.

Physical State Risks

As a solid (likely powder/crystalline), the primary vector for exposure is inhalation of dust and surface contamination leading to secondary ingestion.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 1153105-40-8.

Protection ZoneStandard Operation (Solid Handling)High-Risk Operation (Solutions/Scale-up)Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if outside hood for transport)Engineering controls are primary. Dust masks do not stop vapors; rely on the hood.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate Gloves (under Nitrile)Fluorinated aromatics in solvents permeate nitrile rapidly (<15 mins). Laminate offers >4h breakthrough.
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient against splashing of toxic solutions.
Body Lab Coat (Cotton/Poly blend), long sleevesTyvek® Coverall or ApronPrevent dust accumulation on street clothes.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the experimental phase.

PPE_Logic Start Start: Handling CAS 1153105-40-8 State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solid Solution Solution (DMSO, DCM, etc.) State_Check->Solution Liquid Solid_Risk Risk: Dust Inhalation & Surface Contam. Solid->Solid_Risk Solid_PPE PPE: Double Nitrile + Goggles + Fume Hood Solid_Risk->Solid_PPE Solvent_Check Is Solvent Penetrating? (e.g., DCM, DMF) Solution->Solvent_Check Standard_Solvent Standard Solvent (Water/EtOH) Solvent_Check->Standard_Solvent No High_Risk_Solvent Penetrating Solvent Solvent_Check->High_Risk_Solvent Yes Standard_Solvent->Solid_PPE Use Standard Protocol Solvent_Risk Risk: Rapid Dermal Absorption High_Risk_Solvent->Solvent_Risk Solvent_PPE PPE: Silver Shield (Laminate) Liners Required Solvent_Risk->Solvent_PPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.

Part 4: Operational Protocols

Weighing & Transfer (Critical Step)
  • The Danger: Static electricity can cause the light powder to "fly," contaminating the balance and user.

  • Protocol:

    • Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood .

    • Use an antistatic gun on the weighing boat and spatula before touching the compound.

    • Lay down a disposable absorbent bench pad (plastic side down) to catch stray particles.

    • After weighing, wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) and dispose of the tissue as hazardous waste immediately.

Reaction Setup & Monitoring
  • The Danger: Heating benzonitriles can increase vapor pressure; acid-catalyzed hydrolysis can release toxic gases.

  • Protocol:

    • Ensure the reaction vessel is vented to a scrubber or the back of the hood (do not seal a generating system).

    • Glassware: Inspect for micro-cracks. A vessel failure with a toxic intermediate is a major spill event.

    • Syringe Transfer: When moving solutions, do not recap needles. Use Luer-lock syringes to prevent needle pop-off under pressure.

Waste Disposal
  • Segregation: Do NOT mix waste streams containing this compound with acidic waste.

  • Labeling: Label clearly as "Toxic Organic Waste - Contains Fluorinated Benzonitrile."

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are possible.

Part 5: Emergency Response Workflow

In the event of exposure or spill, immediate, calm action is required.[1][2][3][4] Do not wait for symptoms to appear.

Spill_Response Start Emergency Event Type Type of Exposure? Start->Type Skin Dermal Contact Type->Skin Person Spill Bench Spill Type->Spill Environment Wash Wash with Soap/Water (15 mins) Do NOT scrub hard Skin->Wash Medical Seek Medical Attention (Bring SDS/CAS info) Wash->Medical Evac Evacuate Area (if large) or Isolate Hood Spill->Evac PPE_Up Don PPE: Double Gloves + Goggles Evac->PPE_Up Absorb Cover with Absorbent Pads (Do not create dust) PPE_Up->Absorb Clean Wipe with weak base (NaHCO3) then Water Absorb->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Figure 2: Workflow for dermal exposure and benchtop spill management.

First Aid Specifics
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin: Wash with copious soap and water.[3][4][5][6] Do not use alcohol to wash skin; it enhances absorption of the fluorinated compound.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Transport to ER immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 1153105-40-8 (Related Analog: 3-Fluoro-4-methoxybenzonitrile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. 29 CFR 1910.1000. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Cyanides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.